Nickel;ruthenium
Description
Significance of Nickel-Ruthenium Systems in Catalysis and Advanced Materials Science
The importance of nickel-ruthenium systems stems from the powerful synergistic effects observed when these two metals are combined, leading to significant advancements in both catalysis and materials science.
Carbon Dioxide (CO₂) Conversion: Nickel and ruthenium are considered dominant metals for CO₂ methanation. mdpi.com The bimetallic Ni-Ru catalysts exhibit significantly higher activity at lower temperatures compared to their monometallic nickel counterparts. researcher.lifeacs.org This is explained by a dual-site mechanism where ruthenium atoms promote the dissociation of CO₂, while the adjacent nickel sites are more effective for the subsequent hydrogenation of carbon monoxide to methane (B114726). acs.org This synergy also allows for the development of versatile catalysts capable of efficiently driving multiple CO₂ conversion pathways, including the dry reforming of methane (DRM) and the reverse water-gas shift (RWGS) reaction. csic.es In DRM, the incorporation of small amounts of ruthenium into nickel catalysts boosts the conversion of both methane and CO₂ while simultaneously improving stability and reducing the formation of deactivating carbon deposits (coke). frontiersin.orgmdpi.com
Hydrogen Production: Ni-Ru systems are highly effective catalysts for the hydrogen evolution reaction (HER), a critical process for producing hydrogen gas through water electrolysis. mdpi.com These electrocatalysts have demonstrated remarkable efficiency in both acidic and alkaline conditions. nih.gov Specific formulations, such as ruthenium decorated on nickel sulfide (B99878) nanorods (Ru@Ni₃S₂) or porous structures created by de-alloying Ni-Ru compounds, show exceptionally high activity. rsc.orgsyxbsyjg.com Furthermore, in the context of producing hydrogen from chemical carriers like ammonia (B1221849), where ruthenium is a highly active but expensive catalyst, combining it with nickel presents a cost-effective strategy to maintain high performance. nih.govresearchgate.net
In Advanced Materials Science, the Ni-Ru combination is crucial for developing materials that can withstand extreme conditions and enable new technologies.
Superalloys: The addition of ruthenium to nickel-based superalloys was a major innovation, leading to the creation of third and fourth-generation materials with vastly improved high-temperature mechanical properties and creep resistance. pensoft.netmpie.de Atom probe tomography studies have revealed that ruthenium preferentially partitions to the disordered γ matrix phase and can influence the precipitation of other phases, which is critical for maintaining the structural integrity of these alloys at temperatures approaching their melting point. tms.org
Electronics and Energy Storage: Ruthenium itself is used in the electronics industry for components like chip resistors. rsc.org When combined with nickel, it can form novel materials for energy storage. For instance, nanostructured nickel/ruthenium/ruthenium-oxide has been used to create supercapacitors that exhibit exceptional performance, particularly a very high-frequency response, which is a significant challenge for many energy storage devices. exlibrisgroup.com
Historical Evolution of Research on Nickel-Ruthenium Compounds
The scientific investigation of nickel-ruthenium systems has evolved considerably over the decades. Initial research in the mid-to-late 20th century often focused on fundamental metallurgy and catalysis. Early studies, for example, explored the creation of finely divided Ni-Ru alloy powders from the decomposition of complex heterobimetallic molecular clusters, such as (C₅H₅)NiRu₃H₃(CO)₉, which were then investigated for catalytic applications like ammonia synthesis. rsc.orgrsc.org
A pivotal moment in the materials science field occurred more recently with the discovery that minor additions of ruthenium to nickel-based superalloys dramatically improved their high-temperature stability and creep resistance. This finding spurred the development of what are now known as third and fourth-generation single-crystal superalloys, which are indispensable for modern gas turbine engines in aviation and power generation. pensoft.netmpie.de
In parallel, research in catalysis has also intensified. While nickel and ruthenium were long studied as individual catalysts, the deliberate combination of the two to exploit their synergistic properties gained significant traction in recent years. This shift was largely driven by pressing global needs for more efficient and economically viable solutions for renewable energy and environmental remediation. The focus grew on leveraging the high activity of ruthenium while mitigating its cost by combining it with nickel for applications like CO₂ utilization and the production of clean hydrogen. mdpi.commdpi.com This has led to the current intensive research landscape focused on optimizing these bimetallic catalysts at the nanoscale.
Current Research Landscape and Emerging Paradigms in Nickel-Ruthenium Studies
The contemporary study of nickel-ruthenium compounds is characterized by a focus on nanoscale engineering, advanced analytical techniques, and applications in sustainable technology.
Nanomaterials at the Forefront: A dominant trend is the synthesis and application of nanostructured Ni-Ru materials to maximize the interface between the two metals and exploit their synergy. This includes:
Alloy and Heterostructured Nanoparticles: Researchers are developing various methods, from wet-chemistry to spray-pyrolysis, to create alloyed, core-shell, or hetero-structured nanoparticles. nih.govresearchgate.net These advanced materials, such as Ru-integrated nickel selenide (B1212193) or Ni-NiO@Ru composites, are designed to have precisely controlled interfaces that serve as highly active sites for electrocatalysis. acs.orgiaea.org
Novel Synthesis Strategies: Emerging techniques like de-alloying, where a more reactive metal (nickel) is selectively etched from an alloy, are being used to create porous, ruthenium-rich catalysts. This approach increases the accessible surface area and the number of active sites, significantly boosting performance in reactions like the HER. syxbsyjg.com
Advanced Characterization and Theoretical Modeling: To move beyond trial-and-error, current research heavily relies on sophisticated tools to understand the fundamental principles behind the Ni-Ru synergy.
Operando Spectroscopy: Techniques such as operando Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) allow scientists to observe the catalytic process in real-time. This has provided direct evidence for the distinct roles of Ni and Ru sites during CO₂ methanation, showing that Ru sites are crucial for breaking the C-O bond while Ni sites facilitate hydrogenation. acs.org
Computational Chemistry: Density Functional Theory (DFT) calculations have become an indispensable tool. They are used to model the electronic structure of Ni-Ru surfaces, predict how the addition of Ru modifies the binding energies of reaction intermediates, and explain why these bimetallic systems have lower energy barriers for key chemical transformations. rsc.orgacs.org
Emerging Paradigms and Applications: The field is rapidly advancing toward creating highly efficient and intelligent catalytic systems.
Multifunctional Catalysts: A new paradigm is the design of a single Ni-Ru catalyst that can operate effectively under different conditions to produce different products. For example, a Ni-Ru/CeO₂-Al₂O₃ catalyst has shown outstanding, switchable performance for CO₂ methanation, dry reforming, and the reverse water-gas shift reaction, offering unprecedented flexibility for CO₂ recycling schemes. csic.es
Atomically Precise Catalysts: Research is progressing towards nanocluster and even single-atom catalysis, where Ru nanoclusters or individual atoms are anchored onto a nickel-based support. acs.org This approach maximizes the efficiency of the expensive noble metal and creates unique active sites.
Path to Commercialization: The increasing number of patents being filed for the synthesis of hetero-structured Ni-Ru catalysts indicates a strong industrial interest and a trajectory toward real-world applications in the energy and chemical sectors. wipo.int
Data Tables
Table 1: Catalytic Performance of Ni-Ru Systems in CO₂ Conversion
This table summarizes the performance of various nickel-ruthenium catalysts in CO₂ methanation and dry reforming of methane (DRM), highlighting the enhanced conversion and selectivity achieved through the bimetallic composition.
| Catalyst Composition | Support | Reaction | Temperature (°C) | CO₂ Conversion (%) | CH₄ Yield/Conversion (%) | Reference |
| Ni/γ-Al₂O₃ | γ-Al₂O₃ | Methanation | 325 | ~90 | 100% Selectivity | mdpi.com |
| Ru/γ-Al₂O₃ | γ-Al₂O₃ | Methanation | 325 | 100 | 100% Selectivity | mdpi.com |
| 20Ni0.2Ru | CeO₂ | Methanation | 220 | ~55 | ~55 | acs.org |
| 20Ni | CeO₂ | Methanation | 220 | ~15 | ~15 | acs.org |
| Ni | MgAl₂O₄ | DRM | 700 | 73 | 61% CH₄ Conversion | frontiersin.org |
| 0.5Ru-Ni | MgAl₂O₄ | DRM | 700 | 81 | 75% CH₄ Conversion | frontiersin.org |
| Ru-Ni | Al₂O₃ | DRM | 800 | 71-90 | 100% CH₄ Conversion | mdpi.com |
Table 2: Electrocatalytic Performance of Ni-Ru Systems in Hydrogen Evolution Reaction (HER)
This table presents the overpotential required to achieve a current density of 10 mA/cm², a key metric for evaluating the efficiency of electrocatalysts for the Hydrogen Evolution Reaction (HER). Lower overpotential values indicate higher efficiency.
| Catalyst | Electrolyte | Overpotential @ 10 mA/cm² (mV) | Reference |
| Ni-Ru NC | 1.0 M KOH (Alkaline) | 70.9 | nih.gov |
| Ni-Ru NC | 0.5 M H₂SO₄ (Acidic) | 21.1 | nih.gov |
| Ru@Ni₃S₂ | 1.0 M KOH (Alkaline) | 19.8 | rsc.org |
| De-alloyed NiRu@C | 1.0 M KOH (Alkaline) | 36 | syxbsyjg.com |
| Commercial Pt/C | 1.0 M KOH (Alkaline) | 40 | syxbsyjg.com |
| RuNi-0 NPNWs | Alkaline Media | 69 | researchgate.net |
Properties
CAS No. |
97647-51-3 |
|---|---|
Molecular Formula |
Ni3Ru |
Molecular Weight |
277.2 g/mol |
IUPAC Name |
nickel;ruthenium |
InChI |
InChI=1S/3Ni.Ru |
InChI Key |
LGZBFOUDQOWKCL-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Ni].[Ni].[Ru] |
Origin of Product |
United States |
Synthesis Methodologies for Nickel Ruthenium Materials and Composites
Solution-Based and Wet Chemical Approaches
Solution-based methods are widely employed for the synthesis of Ni-Ru materials due to their versatility, scalability, and ability to achieve homogeneous mixing of precursors at the atomic or molecular level. These techniques involve the chemical transformation of dissolved precursors in a liquid medium to form the desired solid material.
Co-precipitation Methods for Nickel-Ruthenium Oxides and Hydroxides
Co-precipitation is a facile and effective method for synthesizing mixed-metal oxides and hydroxides. This technique involves the simultaneous precipitation of multiple metal ions from a solution by adding a precipitating agent. The key to successful co-precipitation is to maintain conditions that ensure the homogeneous precipitation of all metal components, leading to a uniform distribution of the elements in the final product.
In a typical synthesis of ruthenium-containing nickel hydrotalcite-type materials, aqueous solutions of nickel nitrate (B79036) and ruthenium chloride are mixed together. rsc.org A precipitating agent, such as a solution of ammonium (B1175870) carbonate and ammonium hydroxide (B78521), is then added dropwise with constant stirring at an elevated temperature, for instance, 65°C. rsc.org The pH of the final gel is a crucial parameter and is typically controlled to be around 8.5. rsc.org Following precipitation, the resulting gel is aged for an extended period, often around 18 hours, to allow for the complete formation and crystallization of the hydrotalcite structure. rsc.org The precipitate is then filtered, washed thoroughly with deionized water to remove any residual ions, and dried. rsc.org This process yields materials where Ru³⁺ ions are incorporated into the nickel hydroxide framework. rsc.org
The molar ratio of the metal precursors in the initial solution directly influences the composition of the final material. For instance, Ni-Ru hydrotalcite-like materials have been synthesized with varying Ni:Ru molar ratios, such as 1:0.1, 1:0.2, 1:0.3, 1:0.45, and 1:0.6. rsc.org Characterization techniques like X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) are used to confirm the formation of the desired layered hydrotalcite-type phase. rsc.orgresearchgate.net X-ray photoelectron spectroscopy (XPS) studies can reveal the oxidation states of the metals, confirming the presence of Ni²⁺, Ni³⁺, and Ru³⁺. rsc.org
The versatility of the co-precipitation method allows for the synthesis of various nickel-based hydroxide precursors for applications like battery cathodes. rsc.org For instance, Ni-rich Ni₀.₈Co₀.₁Mn₀.₁(OH)₂ precursors can be fabricated, which can then be converted to the corresponding layered oxide through calcination. rsc.org The fundamental principle involves mixing stoichiometric amounts of transition metal salts with a precipitating agent and often a complexing agent to control the particle morphology and size. whiterose.ac.uk The pH of the solution is a critical parameter that dictates the precipitation of the different metal hydroxides and influences the tap density of the resulting powder. whiterose.ac.uk For example, optimal tap densities for Ni(OH)₂ are achieved at a higher pH range (10.8–11.4) compared to Ni₀.₃₃Mn₀.₃₃Co₀.₃₃(OH)₂ (pH 9.8–10). whiterose.ac.uk
Table 1: Parameters for Co-precipitation Synthesis of Nickel-Ruthenium Hydrotalcite-Type Materials
| Parameter | Value | Reference |
| Nickel Precursor | Nickel nitrate (Ni(NO₃)₂·6H₂O) | rsc.org |
| Ruthenium Precursor | Ruthenium chloride (RuCl₃·3H₂O) | rsc.org |
| Precipitating Agents | Ammonium carbonate ((NH₄)₂CO₃), Ammonium hydroxide (NH₄OH) | rsc.org |
| Temperature | 65 °C | rsc.org |
| Final Gel pH | 8.5 | rsc.org |
| Aging Time | 18 hours | rsc.org |
| Ni:Ru Molar Ratios | 1:0.1 to 1:0.6 | rsc.org |
Hydrothermal and Solvothermal Syntheses for Nickel-Ruthenium Nanostructures
Hydrothermal and solvothermal synthesis methods are powerful techniques for producing crystalline nanostructures with controlled morphology and size. These methods involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at elevated temperatures and pressures in a sealed vessel, such as an autoclave. The high temperature and pressure facilitate the dissolution and recrystallization of precursors, leading to the formation of well-defined nanomaterials.
For the synthesis of nickel-ruthenium nanostructures, these methods offer the advantage of producing materials with high crystallinity and specific shapes, such as nanoparticles, nanorods, or nanosheets. The choice of solvent, temperature, pressure, and reaction time are critical parameters that can be tuned to control the final product's characteristics. While specific examples for Ni-Ru nanostructures via these methods are less commonly detailed in the provided context, the principles are broadly applicable from the synthesis of other mixed-metal nanomaterials.
The process typically starts with the dissolution of nickel and ruthenium precursors in a suitable solvent. Capping agents or structure-directing agents may also be added to the solution to control the growth and assembly of the nanostructures. The mixture is then sealed in an autoclave and heated to the desired temperature for a specific duration. During this process, the precursors decompose and react to form the Ni-Ru nanostructures. After the reaction is complete, the autoclave is cooled down, and the product is collected by filtration or centrifugation, washed, and dried.
The resulting nanostructures can be used in a variety of applications, including catalysis, where the high surface area and controlled morphology can lead to enhanced activity and selectivity.
Impregnation Techniques for Supported Nickel-Ruthenium Catalysts
Impregnation is a widely used and straightforward method for preparing supported catalysts, where the active metal components are deposited onto a high-surface-area support material. This technique is particularly valuable for catalytic applications as it allows for the dispersion of expensive noble metals like ruthenium, maximizing their availability for reaction while minimizing the required amount.
The process typically involves the following steps:
Support Selection and Preparation : A suitable support material, such as alumina (B75360) (Al₂O₃), ceria (CeO₂), or gadolinia-doped ceria (GDC), is chosen based on its surface area, porosity, thermal stability, and interaction with the metal components. mdpi.com The support is often pre-treated, for example, by calcination, to ensure its purity and desired surface characteristics.
Impregnation : The support is brought into contact with a solution containing the precursors of the active metals, in this case, nickel and ruthenium salts (e.g., nitrates or chlorides). This can be done through incipient wetness impregnation, where the volume of the precursor solution is equal to the pore volume of the support, or through wet impregnation, where the support is soaked in an excess of the solution.
Drying : After impregnation, the solvent is removed by drying, typically in an oven at a moderate temperature (e.g., 80-120°C). mdpi.com
Calcination and Reduction : The dried material is then calcined at a high temperature in air or an inert atmosphere to decompose the metal salt precursors into their oxide forms. mdpi.com Following calcination, a reduction step, usually in a hydrogen atmosphere, is often performed to reduce the metal oxides to their active metallic state.
The addition of ruthenium to nickel catalysts through impregnation has been shown to enhance the reducibility of nickel and its dispersion on the support surface. mdpi.com This synergistic effect can lead to improved catalytic activity at lower temperatures, for instance, in CO₂ methanation. mdpi.com The interaction between the nickel and ruthenium components and the support material is a critical factor influencing the catalyst's stability and performance. mdpi.com For example, in the dry reforming of methane (B114726), the addition of ruthenium to a Ni/Al₂O₃ catalyst can improve its stability. mdpi.com
Table 2: Example of Impregnation Synthesis for a Supported Ni-Ru Catalyst
| Parameter | Description | Reference |
| Active Metals | Nickel (Ni), Ruthenium (Ru) | mdpi.com |
| Support Material | Gadolinia-doped ceria (GDC) | mdpi.com |
| Application | Steam reforming of propane | mdpi.com |
| Operating Temperature | 700 °C | mdpi.com |
Electrochemical Deposition Routes for Nickel-Ruthenium Alloys
Electrochemical deposition, or electroplating, is a versatile technique for synthesizing metallic alloys and coatings with controlled composition and thickness. This method involves the reduction of metal ions from an electrolyte solution onto a conductive substrate by applying an electrical current. For the synthesis of nickel-ruthenium alloys, this technique offers precise control over the alloy's stoichiometry and morphology by manipulating parameters such as the composition of the electrolyte bath, current density, deposition potential, and temperature.
The process is carried out in an electrochemical cell containing an anode, a cathode (the substrate onto which the alloy is deposited), and an electrolyte solution containing dissolved salts of nickel and ruthenium. When a potential is applied, Ni²⁺ and Ru³⁺ (or other ruthenium species) ions migrate towards the cathode and are reduced to their metallic states, forming the Ni-Ru alloy film.
The composition of the electrolyte bath is a critical factor. It typically contains the metal salts (e.g., nickel sulfate, ruthenium chloride), supporting electrolytes to increase conductivity, and additives to control the deposit's properties, such as brightness, stress, and throwing power. The relative concentrations of the nickel and ruthenium ions in the bath, along with the deposition potential, determine the composition of the resulting alloy.
This method is particularly useful for creating thin films and coatings of Ni-Ru alloys for applications such as electrocatalysis, where the alloy's surface composition and structure are crucial for its activity. The ability to tailor the alloy's properties through electrochemical parameters makes this a powerful tool for developing advanced materials.
Gas-Phase and Thin Film Deposition Techniques
Gas-phase deposition techniques involve the transport of precursors in the vapor phase to a substrate, where they react or decompose to form a thin film or coating. These methods are particularly well-suited for creating high-purity, uniform, and conformal films with precise thickness control, which is essential for many advanced applications, including microelectronics and catalysis.
Atomic Layer Deposition (ALD) for Nickel-Ruthenium Films and Catalysts
Atomic Layer Deposition (ALD) is a sophisticated thin-film deposition technique that allows for the growth of materials one atomic layer at a time. This is achieved through sequential, self-limiting surface reactions. The ALD process for a binary material like a nickel-ruthenium alloy would typically involve four steps in a cycle:
Pulse A : A pulse of the first precursor (e.g., a nickel-containing compound) is introduced into the reactor. The precursor molecules adsorb and react with the substrate surface until all available reactive sites are saturated.
Purge A : The reactor is purged with an inert gas (e.g., nitrogen or argon) to remove any unreacted precursor and gaseous byproducts.
Pulse B : A pulse of the second precursor (e.g., a ruthenium-containing compound) is introduced. This precursor reacts with the surface layer formed in the first step.
Purge B : The reactor is purged again to remove excess second precursor and byproducts.
This cycle is repeated to grow the film to the desired thickness. The self-limiting nature of the surface reactions ensures that each cycle deposits a precise amount of material, leading to excellent thickness control and conformality, even on complex, three-dimensional substrates.
For the synthesis of Ni-Ru films or catalysts, ALD offers the ability to create uniform alloys with precise composition control by adjusting the ratio of nickel and ruthenium precursor cycles. This technique is particularly advantageous for preparing highly dispersed catalysts, where very small nanoparticles of the active metals are uniformly distributed over a support material. The precise control over the size and composition of the deposited nanoparticles can lead to catalysts with enhanced activity and selectivity. While specific ALD processes for Ni-Ru are an area of active research, the principles of ALD are well-established for both individual nickel and ruthenium films, paving the way for the development of Ni-Ru ALD processes.
Sputtering Techniques for Nickel-Ruthenium-Containing Thin Films
Sputtering is a physical vapor deposition technique widely employed for fabricating high-quality thin films. In the context of nickel-ruthenium systems, magnetron co-sputtering has been effectively used to produce alloy coatings.
A notable application of this technique is the fabrication of Nickel-Ruthenium-Phosphorus (Ni-Ru-P) alloy coatings. acs.orgmdpi.com This process utilizes a magnetron dual-gun co-sputtering system with Ni-P alloy and pure Ru source targets. A key advantage of this method is the ability to control the film's composition and microstructure by modulating the input power supplied to the individual targets. acs.orgmdpi.com For instance, the ruthenium content in the films can be systematically varied, leading to significant changes in their properties.
Research findings indicate that Ni-Ru-P films with a lower ruthenium content (e.g., below 12.2 at.%) tend to have an amorphous or nanocrystalline structure in their as-deposited state. acs.orgmdpi.com In contrast, films with a high Ru content (e.g., 52.7 at.%) exhibit a crystalline structure composed of mixed Ni, Ru, and Ru2P phases. acs.orgmdpi.com The thermal stability of these films is also strongly dependent on their composition. The amorphous/nanocrystalline films remain stable up to approximately 475 °C, beyond which they crystallize into Ni(Ru) and NiₓPᵧ phases. acs.orgmdpi.com Conversely, the high-ruthenium crystalline films demonstrate superior thermal stability, maintaining their phase structure up to 600 °C. acs.orgmdpi.com
The mechanical properties, such as surface hardness, are also tunable. Hardness generally increases with both ruthenium content and post-deposition annealing temperatures, with values ranging from 7.2 to 12.1 GPa. acs.orgmdpi.com
Table 1: Sputtering Parameters and Resulting Film Properties for Ni-Ru-P Coatings This table is interactive. Hover over the data points for more details.
| Ru Content (at.%) | Sputtering Power (Ru Target) | As-Deposited Microstructure | Thermal Stability | Hardness Range (GPa) |
| < 12.2 | Low | Amorphous/Nanocrystalline | Stable up to ~475 °C | 7.2 - 9.5 |
| 27.3 | Medium | Amorphous/Nanocrystalline | Stable up to ~475 °C | 9.0 - 11.0 |
| 52.7 | High | Crystalline (Ni, Ru, Ru2P phases) | Stable up to 600 °C | 10.5 - 12.1 |
Data sourced from studies on magnetron co-sputtered Ni-Ru-P coatings. acs.orgmdpi.com
Supercritical Fluid Chemical Deposition (SFCD) of Nickel-Ruthenium Alloys
Supercritical Fluid Chemical Deposition (SFCD) is an advanced deposition technique that leverages the unique properties of supercritical fluids (SCFs), such as high diffusivity, low viscosity, and zero surface tension, to produce high-quality, conformal thin films. uniud.itu-szeged.hu This method is particularly advantageous for depositing films within complex, high-aspect-ratio nanostructures. uniud.it While specific studies detailing the SFCD of Nickel-Ruthenium alloys are not widely available, the synthesis of analogous bimetallic alloys, such as Nickel-Platinum (Ni-Pt), provides a clear blueprint for the methodology. u-szeged.huscience.gov
In a typical SFCD process for a bimetallic alloy, organometallic precursors of the constituent metals are dissolved in a supercritical fluid, often carbon dioxide (scCO₂), sometimes with a co-solvent like acetone. u-szeged.huscience.gov A reducing agent, such as hydrogen gas (H₂), is introduced into the flow-type reaction system. science.gov The process allows for precise control over deposition parameters, including temperature, pressure, and precursor concentration, which in turn dictate the film's composition, thickness, and deposition rate. u-szeged.huscience.gov
For Ni-Pt alloy films, precursors like Ni(hfac)₂·3H₂O and Pt(hfac)₂ were used. science.gov Research showed that the deposition rate was influenced by both the precursor concentration and the elemental composition of the alloy. science.gov X-ray diffraction (XRD) analyses confirmed the formation of a single-phase polycrystalline Ni-Pt solid solution, and depth profiling showed no atomic diffusion between the metals, indicating true alloy formation. u-szeged.huscience.gov This demonstrates the capability of SFCD to create smooth, continuous, and uniform bimetallic alloy films, a model that can be extended to the Nickel-Ruthenium system. science.gov
Mechanochemical Synthesis of Nickel-Ruthenium Catalysts
Mechanochemical synthesis, often performed using high-energy ball milling, is a green and rapid solid-state method for producing advanced materials, including bimetallic catalysts. frontiersin.orgaip.org This solvent-free or low-solvent technique can induce chemical reactions and phase transformations through mechanical force, leading to the formation of nanostructured materials with unique properties. aip.org
While detailed reports on the mechanosynthesis of Ni-Ru catalysts are emerging, the methodology has been successfully applied to create closely related bimetallic systems like Ni-Fe and Pt-Ni supported on ceria (CeO₂), as well as copper-ruthenium metal-organic frameworks. frontiersin.orgitmo.ru The general procedure involves milling the metal precursors (e.g., nitrates or acetates) with a support material (like CeO₂) in a high-energy planetary or shaker ball mill. itmo.ru This process can create highly dispersed, and in some cases alloyed, nanoparticles on the support. dntb.gov.ua
A key advantage is the ability to generate materials with strong metal-support interactions, which is crucial for catalytic performance. itmo.ru For instance, in the synthesis of NiFe/CeO₂, ball milling produced catalysts with smaller nickel oxide crystallite sizes compared to traditional impregnation methods. itmo.ru Research has also pointed to the successful synthesis of nickel-ruthenium catalysts on ceria via mechanochemical methods. This approach offers a scalable and environmentally friendly route to producing complex bimetallic catalysts, avoiding the large volumes of solvent and extended reaction times associated with conventional wet-chemical methods. frontiersin.org
Nanostructure Engineering and Morphological Control
The precise control over the size, shape, and composition of nickel-ruthenium nanomaterials is critical for optimizing their functional properties. Advanced synthesis strategies enable the engineering of complex nanostructures, including core-shell particles, specific crystalline phases, and well-defined bimetallic interfaces.
Synthesis of Nickel-Ruthenium Core-Shell Nanoparticles
Core-shell nanoparticles, which consist of a core of one material and a shell of another, offer unique properties stemming from the combination of the two components and the interface between them. For the Ni-Ru system, different configurations have been synthesized.
Ruthenium-Core, Nickel-Shell (Ru@Ni) Nanoparticles: One effective method for synthesizing Ru-core/Ni-shell nanoparticles is a single-step spray-pyrolysis process. In this method, an aqueous solution containing precursors of both metals (e.g., ruthenium chloride and nickel chloride) is atomized to form an aerosol. These droplets are then passed through a high-temperature furnace (700–800 °C), where they decompose to form the bimetallic nanoparticles. The formation of the core-shell structure is influenced by factors such as the atomic fractions of the precursors and the melting points of the metals, with ruthenium forming the core and nickel predominantly composing the shell. The resulting nanoparticles typically have diameters in the range of 5-10 nm.
Nickel-Core, Ruthenium-Shell (Ni@Ru) Nanoparticles: The reverse configuration, Ni@Ru, has also been synthesized. This structure can be subsequently used as a template to create hollow ruthenium nanoparticles. The synthesis involves first creating nickel nanoparticle seeds, followed by the deposition of a ruthenium shell. By carefully controlling the reaction time, the nickel seeds can be completely encased in a Ru shell. These Ni@Ru core-shell nanoparticles can then be treated to selectively remove the nickel core, resulting in the formation of hollow Ru nanoparticles with a diameter of ~14 nm and a shell thickness of ~2 nm.
Phase Engineering of Ruthenium-Nickel Nanoparticles (e.g., Face-Centered Cubic Phase)
Crystal phase engineering is a powerful strategy to tune the electronic structure and, consequently, the catalytic activity of nanomaterials. Ruthenium typically crystallizes in a hexagonal close-packed (hcp) structure. However, through alloying with nickel and specific synthesis conditions, it is possible to create Ru-Ni nanoparticles with an unconventional face-centered cubic (fcc) crystal phase.
These unconventional fcc-RuNi nanoparticles have been successfully synthesized via a facile pyrolysis approach. The resulting materials often consist of a mix of metastable fcc and conventional hcp phases supported on a matrix like nitrogen-doped carbon. The presence of the fcc phase has been shown to dramatically enhance electrocatalytic performance. For the hydrogen evolution reaction (HER), fcc-RuNi nanoparticles have demonstrated exceptionally low overpotentials, such as 16 mV in an alkaline medium, which is a significant improvement over their hcp counterparts. Density functional theory (DFT) calculations suggest that the fcc phase is energetically more favorable for key reaction steps like water dissociation and the desorption of intermediates. This highlights the profound impact of crystal phase control on the catalytic potential of Ru-Ni nanostructures.
Table 2: Performance of Phase-Engineered Ruthenium-Nickel Nanoparticles This table is interactive. Hover over the data points for more details.
| Catalyst Material | Crystal Phase | Application | Performance Metric | Value |
| fcc-RuNi/NC | Face-Centered Cubic | Hydrogen Evolution | Overpotential @ 10 mA cm⁻² (1M KOH) | 16 mV |
| fcc/hcp-Ru/NC | Mixed fcc/hcp | Hydrogen Evolution | Overpotential @ 10 mA cm⁻² (0.5M H₂SO₄) | 23.8 mV |
| hcp-Ru/C₃N₄ | Hexagonal Close-Packed | Photocatalytic H₂ Evolution | H₂ Evolution Rate | 24.23 µmol h⁻¹ |
| fcc-Ru/C₃N₄ | Face-Centered Cubic | Photocatalytic H₂ Evolution | H₂ Evolution Rate | 7.44 µmol h⁻¹ |
Data sourced from studies on phase engineering of Ru-based nanomaterials.
Interface Engineering in Bimetallic Nickel-Ruthenium Heterostructures
Interface engineering in bimetallic heterostructures focuses on creating and optimizing the boundary between two distinct material components to elicit synergistic effects. In Ni-Ru systems, this strategy is employed to modulate the electronic structure of the active sites and enhance catalytic activity.
This can be achieved by creating heterostructures such as RuO₂/NiRu or metallic Ru/Ni(OH)₂. The interaction at the interface leads to charge redistribution and can modify the d-band center of the catalyst. For example, creating a RuO₂/NiRu interface can cause a downshift in the d-band center of the Ni-Ru catalyst, which weakens the adsorption of hydrogen intermediates and boosts performance for the hydrogen evolution reaction (HER) in alkaline media. Similarly, the synergistic effect between metallic Ru and nickel hydroxide, Ni(OH)₂, facilitates electron transfer and optimizes hydrogen adsorption energy.
Another powerful approach involves the deposition of an ultralow amount of ruthenium onto a three-dimensional nickel foam (NF) support. Theoretical simulations and experimental results show that the strong coupling effect between Ru and Ni significantly modifies the electronic structure of the composite material. This strategy has led to highly active catalysts for water splitting, where a Ru-modified nickel foam (with as little as 0.3 wt% Ru) required an extremely low overpotential of 10 mV to drive the HER at a current density of 10 mA cm⁻². These findings underscore the power of interface engineering to create highly efficient catalysts while minimizing the use of precious metals like ruthenium.
Advanced Characterization of Nickel Ruthenium Systems
Spectroscopic Characterization
Spectroscopic techniques are instrumental in probing the electronic and chemical nature of Ni-Ru materials.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, oxidation states, and electronic structure of the near-surface region of a material. rsc.org
Elemental Composition and Oxidation States: In Ni-Ru systems, XPS is frequently used to determine the relative atomic concentrations of nickel and ruthenium on the catalyst surface. rsc.org Studies have shown that the surface composition can differ from the bulk, with some research indicating an enrichment of Ni in the near-surface region as the Ru ratio increases.
XPS analysis reveals the presence of various oxidation states for both nickel and ruthenium. For instance, in Ni-Ru bimetallic catalysts, nickel can be present as metallic Ni(0) as well as oxidized species like Ni²⁺ (in NiO or Ni(OH)₂) and Ni³⁺. rsc.orgresearchgate.net Similarly, ruthenium can exist in its metallic state Ru(0) and in oxidized forms such as Ru³⁺ and Ru⁴⁺ (in RuO₂). rsc.orgrsc.org The relative proportions of these oxidation states are crucial for catalytic activity. For example, in some catalysts, the presence of both Ni²⁺ and Ru³⁺ ions has been identified. rsc.orgresearchgate.net In other cases, analysis of Ru-NiSe nanoparticles showed that Ru³⁺ integration can modify the electronic features of Ni sites. acs.org
The binding energies of the core level electrons, such as Ni 2p and Ru 3d or Ru 3p, are indicative of their chemical environment and oxidation state. A shift in the binding energy of Ni 2p to a higher value in Ru-NiSe compared to NiSe suggests a modification of the electronic properties. acs.org Similarly, a shift in the Ru 3d spectrum to higher energy in a RuNi/NC catalyst compared to a Ru/NC catalyst indicates an electronic change in Ru due to the introduction of Ni. nih.gov
Electronic Structure: XPS provides valuable information on the electronic interactions between nickel and ruthenium. The transfer of electrons from the less electronegative nickel to the more electronegative ruthenium can lead to interatomic charge polarization in NiRu alloys. rsc.org This electronic modification can be observed as shifts in the core level binding energies. For instance, the binding energies of Pt 4f in Pt/Ni and Pt/Ru/Ni alloy nanoparticles were found to be lower than in pure Pt nanoparticles, which is attributed to changes in the electronic structure. researchgate.net The presence of both Pt²⁺ and Pt⁴⁺ species in a catalyst suggested an electron transfer interaction between Pt and the supporting ruthenium substrate. mdpi.com
Table 1: XPS Data for Various Ni-Ru Based Materials
| Material | Element | Binding Energy (eV) | Species Identified | Reference |
|---|---|---|---|---|
| Ru-NiSe | Ni 2p₃/₂ | 853.80 | Ni²⁺ | acs.org |
| Ru-NiSe | Ni 2p₁/₂ | 871.62 | Ni²⁺ | acs.org |
| NiSe | Ni 2p₃/₂ | 853.38 | Ni²⁺ | acs.org |
| NiSe | Ni 2p₁/₂ | 870.96 | Ni²⁺ | acs.org |
| Ru-NiSe | Ru 3d₅/₂ | 280.97 | Ru³⁺ | acs.org |
| Ru-NiSe | Ru 3d₃/₂ | 282.96 | Ru³⁺ | acs.org |
| Ni₁Ru₁/C | Ru | 280.6, 281.3 | Ru⁰, Ru⁴⁺ (RuO₂) | rsc.org |
| Ni₁Ru₁/C | Ni | 854.7, 856.5 | Ni⁰, Ni²⁺ (NiO) | rsc.org |
| Pt/Ru/Ni | Ni 2p | 855, 856.5 | Ni²⁺ (Ni(OH)₂), Ni³⁺ (NiOOH) | researchgate.net |
| Pt/Ru/Ni | Ru | - | Metallic Ru, RuO₂, RuO₃ | researchgate.net |
X-ray Absorption Fine Structure (XAFS) spectroscopy, which includes X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful technique for probing the local atomic and electronic structure of materials. researchgate.net
Local Coordination and Electronic State: In Ni-Ru systems, XANES spectra at the Ni and Ru K-edges are used to determine the oxidation states of the metals. csic.es For example, analysis of Ru K-edge XANES can indicate the oxidation state of ruthenium to be +3 in certain materials. rsc.org EXAFS provides information about the coordination environment, such as bond distances and coordination numbers.
Studies on Ni-Ru bimetallic catalysts have used EXAFS to understand the interaction between the two metals. The absence of Ru-Ru scattering in the EXAFS spectra of some Ru-NiCo LDH materials suggests that ruthenium is atomically dispersed on the NiCo LDH nanosheet. pan.pl In other systems, the presence of Ni-Ru bonds promotes electron transfer from nickel to ruthenium species. researchgate.net Analysis of single-atom ruthenium on defective nickel-iron layered double hydroxide (B78521) (Ru₁/D-NiFe LDH) revealed coordinatively unsaturated RuO₄ sites. nih.gov
In situ XAFS measurements can track changes in the coordination environment and electronic state during catalytic reactions. For instance, in situ XAFS of a RuNi/NC catalyst during the hydrogen oxidation reaction showed changes in the Ru K-edge spectra with varying potential, indicating the adsorption and desorption of reaction intermediates. nih.gov
Table 2: EXAFS Fitting Results for Ni-Ru Systems
| Sample | Shell | Coordination Number (N) | Bond Distance (R, Å) | Reference |
|---|---|---|---|---|
| Ru₁/D-NiFe-LDH | Ru-O | 3.7 | - | nih.gov |
| Ru₁/mono-NiFe-0.3 | Ni-O | 5.8 | - | rsc.org |
| mono-NiFe | Ni-O | 5.8 | - | rsc.org |
| Ru₁/mono-NiFe-0.3 | Fe-O | 5.7 | - | rsc.org |
| mono-NiFe | Fe-O | 5.7 | - | rsc.org |
Diffuse Reflectance Ultraviolet-Visible (DRUV-Vis) spectroscopy is a technique used to study the electronic transitions in solid materials, providing information about the coordination and oxidation states of metal ions.
In the context of Ni-Ru systems, DRUV-Vis has been employed to characterize the nature of the metal species. For instance, in nickel-ruthenium hydrotalcite-type materials, DRUV-Vis studies, in conjunction with XPS, have revealed the presence of nickel in +2 and +3 oxidation states, along with ruthenium as Ru³⁺ ions. rsc.orgresearchgate.net The analysis of the DRUV-Vis spectrum of a used Ni-Ru catalyst supported on hydrotalcite can provide insights into the stability and state of the active metal species after a reaction. sci-hub.se
Fourier-Transform Infrared (FTIR) spectroscopy is a versatile technique for identifying functional groups and adsorbed species on the surface of a catalyst.
In the study of Ni-Ru catalysts, FTIR is often used to characterize the nature of the support material and the interaction with the metal species. For example, in Ni-Ru hydrotalcite materials, FTIR analysis has confirmed the formation of a layered hydrotalcite-type phase. rsc.orgresearchgate.netresearchgate.net
Furthermore, FTIR spectroscopy of adsorbed probe molecules, such as carbon monoxide (CO), provides detailed information about the nature of the active metal sites. mdpi.com The stretching frequency of adsorbed CO is sensitive to the electronic properties and coordination of the metal site it is adsorbed on. For example, linearly adsorbed CO on Ni sites can be distinguished from bridged CO species. surrey.ac.uk Operando DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) studies have been used to investigate the adsorbed species on Ni-Ru catalysts under reaction conditions, helping to elucidate reaction mechanisms. csic.es For instance, during CO₂ reforming of methane (B114726), operando DRIFTS can identify carbonyl species on the metallic sites. csic.es
Table 3: FTIR Bands for Adsorbed CO on Ni-based Catalysts
| Catalyst | Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|---|
| Ni/SiO₂ | 2070, 2040 | Linear CO species | mdpi.com |
| Ni-containing catalysts | 1995 | Bridging CO on metal particles | researchgate.net |
| Ni-containing catalysts | 2043, 2058, 2080 | Terminal CO on isolated metal sites | researchgate.net |
Diffuse Reflectance Ultraviolet-Visible (DRUV-Vis) Spectroscopy
Diffraction and Microscopic Analysis
These techniques provide information about the crystal structure and morphology of Ni-Ru materials.
X-ray Diffraction (XRD) is a fundamental technique for determining the crystalline phases, lattice parameters, and crystallite size of materials.
In Ni-Ru systems, XRD is widely used to identify the crystal structures present. For example, in Ni-Ru alloys supported on carbon, XRD patterns can show peaks corresponding to Ni(111) and Ni(200) planes, as well as fcc Ru(100) and fcc Ru(002) planes. A shift in the Ni(111) peak to lower angles with increasing Ru content suggests the formation of a bimetallic alloy due to the substitution of Ni atoms with larger Ru atoms in the Ni lattice.
XRD is also used to characterize the support material, such as the layered structure of hydrotalcite in NiRu-HT catalysts. rsc.orgsci-hub.seresearchgate.net After calcination, XRD can reveal the formation of nickel and ruthenium oxides. researchgate.net In studies of Ni-based superalloys, high-resolution XRD is used to measure the lattice parameters of the γ and γ' phases, and how they are affected by the addition of ruthenium. tms.orgresearchgate.net The addition of ruthenium has been found to increase the lattice constants of both the γ and γ' phases. tms.org
Table 4: XRD Peak Positions for Ni-Ru Systems
| System | 2θ (°) | Plane | Phase/Structure | Reference |
|---|---|---|---|---|
| Ni₉₀Ru₁₀/C | 44.5 | (111) | Ni | |
| Ni₉₀Ru₁₀/C | 51.8 | (200) | Ni | |
| Ru-rich/C | 38.5 | (100) | fcc Ru | |
| Ru-rich/C | 42.2 | (002) | fcc Ru | |
| NiRu-HT | 11.27 | (003) | Hydrotalcite | sci-hub.se |
| NiRu-HT | 22.69 | (006) | Hydrotalcite | sci-hub.se |
| Used MANR(2:1) | 38.6 | (100) | Metallic Ru | sci-hub.se |
| Used MANR(2:1) | 42.7 | (002) | Metallic Ru | sci-hub.se |
| Al₄₆Ni₂₈Ru₂₆ | - | - | Two B2 phases (AlRu and AlNi based) | researchgate.net |
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphology and Microstructure
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential techniques for characterizing the morphology and microstructure of nickel-ruthenium (Ni-Ru) systems. SEM provides high-resolution images of the sample surface, revealing information about the shape, size, and distribution of particles, while TEM offers insights into the internal structure, including crystallinity, particle size distribution, and the presence of defects. researchgate.netrsc.org
In the study of electrodeposited Ni-Ru alloys, SEM has been used to confirm surface homogeneity and the presence of small, regular grains. researchgate.net For Ni-Ru nanoparticles supported on various substrates, such as nickel foam or carbon, SEM images show morphologies ranging from nanoparticle arrays to rough surfaces covered by spherical structures. rsc.orgmdpi.comnih.gov For instance, Ni-Ru nanoparticles electrodeposited on reduced graphene oxide/nickel foam (rGO/NF) exhibit a rough surface with a spherical structure, which increases the specific surface area and the number of active sites. nih.gov Similarly, SEM imaging of a Ni₁Ru₁/C catalyst revealed small nanoparticles anchored on the carbon substrate. rsc.org
TEM analysis provides more detailed microstructural information. It has been instrumental in confirming the formation and size of Ni-Ru alloy nanoparticles. researchgate.netnih.gov For example, Ni(x)Ru(1-x) alloy nanoparticles synthesized by a wet-chemistry method were fully characterized by TEM, which helped determine their nature and size. researchgate.netnih.gov In other studies, TEM has shown that Ni-Ru catalysts can consist of small nanoparticles with average sizes ranging from approximately 3.8 to 14.7 nm, depending on the composition. acs.org High-resolution TEM (HRTEM) can even reveal the lattice structure of the nanoparticles. For instance, HRTEM analysis of ruthenium-integrated nickel selenide (B1212193) (Ru-NiSe) nanosheets identified lattice spacings corresponding to specific crystallographic planes of Ni₃Se₂. acs.org In some cases, TEM analysis has revealed that catalysts were composed of monometallic Ni and Ru rather than a distinct Ni-Ru alloy. mdpi.com
Table 1: Selected SEM/TEM Findings for Ni-Ru Systems
| System | Technique(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Electrodeposited Ni-Ru alloys | SEM | Confirmed surface homogeneity and presence of small, regular grains. | researchgate.net |
| Ni₁Ru₁/C | SEM, TEM | SEM showed small nanoparticles on a carbon substrate. TEM was used for further characterization and size distribution analysis. | rsc.org |
| Ni(x)Ru(1-x) Nanoparticles | TEM | Characterized the nature and size of alloy nanoparticles synthesized via wet-chemistry. | researchgate.netnih.gov |
| Ru-NiSe Nanosheets | SEM, HRTEM | SEM showed a conversion from nanoslabs to agglomerated nanosheets upon Ru integration. HRTEM identified lattice spacings of Ni₃Se₂. | acs.org |
| Re/Ru-containing Ni-based superalloy | SEM, TEM | SEM showed a γ/γ′ two-phase system without TCP phase precipitation. TEM revealed dislocation networks. | mdpi.com |
| Ru-decorated VGNS@Ni foam | TEM | Showed uniform distribution of Ru nanoparticles on vertical graphene sheets. | researchgate.net |
High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) for Atomic-Scale Structure
High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) is a powerful technique for probing the atomic-scale structure and elemental distribution in Ni-Ru systems. Because the image intensity in HAADF-STEM is approximately proportional to the square of the atomic number (Z-contrast), it allows for the clear differentiation of heavier elements like ruthenium from lighter ones like nickel at an atomic level.
This technique has been employed to confirm the atomic-level mixing and distribution of elements in Ni-Ru catalysts. For instance, in a study of RuNi/NC catalysts, HAADF-STEM was used alongside other methods to characterize the material, revealing a homogeneous distribution of Ru, Ni, and N. bohrium.com In another study on CoNiRuOx/NF, HAADF-STEM coupled with energy-dispersive X-ray spectroscopy (EDS) mapping confirmed that Co, Ni, Ru, and O elements were uniformly distributed on the catalyst surface. mdpi.com
HAADF-STEM is particularly valuable for visualizing the arrangement of individual atoms. In an investigation of atomically dispersed ruthenium on nickel hydroxide nanoribbons (R-NiRu), HAADF-STEM images clearly showed individual Ru atoms, marked by bright dots due to their higher atomic number, dispersed across the nickel hydroxide support. researchgate.net Similarly, for whole-composition fcc NixRu1–x solid solutions, STEM-energy dispersive X-ray (EDX) mapping demonstrated that Ni and Ru were homogeneously distributed at the atomic level. acs.org This direct visualization provides critical evidence for the formation of single-atom catalysts or true alloys, as opposed to segregated metallic phases.
Table 2: HAADF-STEM Analysis of Ni-Ru Systems
| System | Key Findings from HAADF-STEM | Reference(s) |
|---|---|---|
| RuNi/NC | Confirmed the homogeneous distribution of Ru, Ni, and N within the 3D carbon framework. | bohrium.com |
| R-NiRu | Enabled direct visualization of atomically dispersed Ru atoms on nickel hydroxide ultrathin nanoribbons. | researchgate.net |
| CoNiRuOx/NF | Confirmed uniform distribution of Co, Ni, Ru, and O elements on the surface. | mdpi.com |
| PtNi/C | Used in conjunction with other techniques to study the size and spatial distribution of metal nanoparticles on a carbon support. | mdpi.com |
| NixRu1–x NPs | STEM-EDX mapping showed that Ni and Ru were homogeneously distributed at the atomic level. | acs.org |
Atom Probe Tomography (APT) for Elemental Partitioning in Alloys
Atom Probe Tomography (APT) is a unique microscopy technique that provides three-dimensional chemical mapping with near-atomic resolution, making it exceptionally well-suited for determining the precise elemental partitioning in complex alloys like Ni-Ru systems. scite.ai It is particularly powerful for studying Ni-based superalloys, where the addition of ruthenium can significantly influence material properties by altering the distribution of elements between the γ (disordered matrix) and γ' (ordered intermetallic precipitates) phases.
Multiple APT studies have consistently shown that ruthenium preferentially partitions to the disordered γ matrix in Ni-base single crystal superalloys. tms.orgox.ac.uk This finding is crucial for understanding how Ru enhances the properties of these high-temperature materials. The detailed microanalysis from APT reveals some dissolution of Ru within the γ' precipitates, but the strong preference for the γ phase is a defining characteristic. tms.orgox.ac.uk
APT analyses have also been used to investigate whether the addition of Ru alters the partitioning behavior of other constituent elements. In one study of two similar alloys, one with and one without Ru, the results indicated that no significant changes in the partitioning of other elements could be attributed to the presence of Ru. tms.orgox.ac.uk In another investigation using state-of-the-art APT, it was found that during high-temperature creep, Ru maintained an unchanged site preference, while other elements like Co, Ta, and Re showed a weakened preference in the γ′ lattice. tandfonline.com APT elemental distribution maps clearly distinguish γ′-forming elements (like Al and Ta) from γ-forming elements (like Co, Re, and Ru). tandfonline.com
Table 3: Elemental Partitioning of Ruthenium in Ni-Based Superalloys Determined by APT
| Alloy System | Primary Finding | Detailed Observation | Reference(s) |
|---|---|---|---|
| High refractory content Ni-base single crystal superalloys | Ru preferentially partitions to the disordered γ matrix. | Some dissolution of Ru was observed in the ordered γ′ precipitates, but the preference for the γ phase was clear. | tms.orgox.ac.uk |
| Experimental Ni-base superalloys (with and without Ru) | The presence of Ru did not significantly change the partitioning characteristics of other constituent elements. | Comparative analysis showed similar elemental distributions for other elements in both alloys. | tms.orgox.ac.uk |
| Fourth generation Ru-bearing Ni-based superalloy | During high-temperature creep, Ru maintained its unchanged site preference. | In contrast, elements like Co, Ta, and Re showed weakened site preference in the γ′ lattice after creep rupture. | tandfonline.com |
| Advanced single crystal Ni-base superalloys with Pt and Ru | Ru partitioned preferentially to the disordered matrix. | In the same alloy, Pt additions tended to partition to the ordered intermetallic γ′ precipitates. | scite.ai |
Surface and Thermal Characterization
Temperature-Programmed Desorption (TPD) for Surface Reactivity and Species Adsorption
Temperature-Programmed Desorption (TPD) is a powerful technique used to study the surface reactivity of Ni-Ru catalysts by providing information on the strength and nature of interactions between the catalyst surface and adsorbed molecules. hidenanalytical.com The method involves adsorbing a probe gas (such as H₂, CO, or CO₂) onto the catalyst at a low temperature, followed by heating the sample at a linear rate and monitoring the desorption of the species with a detector, typically a mass spectrometer. hidenanalytical.com The resulting TPD profile, a plot of desorbed gas intensity versus temperature, reveals the temperatures at which different adsorbed species are released, which correlates to the strength of their binding to the surface. scielo.br
In Ni-Ru systems, H₂-TPD is frequently used to characterize the interaction between hydrogen and the metallic sites. For example, H₂-TPD profiles of Ni-Ru catalysts can show multiple desorption regions. A peak at a lower temperature (e.g., around 200°C) is often described as hydrogen desorbed from the metallic particles themselves. frontiersin.org In a study of 3Ru-2Ni/BCS catalysts, H₂-TPD profiles showed that hydrogen desorption began at 30°C, with a maximum at 75°C, indicating the interaction strength between the metal and hydrogen. researchgate.net
CO₂-TPD is employed to assess the basicity of the catalyst materials, as CO₂ adsorbs on basic sites. surrey.ac.uk The desorption temperature indicates the strength of these sites (weak, medium, or strong). For NiRu/CeAl catalysts, CO₂-TPD profiles were used to demonstrate that the material provided a high number of weak-intermediate basic sites for CO₂ adsorption, which contributed to its catalytic activity. surrey.ac.uk
TPD studies using CO as a probe molecule on Ni/ceria model systems have helped elucidate the surface sites and oxidation state of nickel. aip.org The desorption temperature of CO can distinguish between metallic Ni sites and oxidized Ni²⁺ species. aip.org Similarly, TPD studies of CO₂ on a Ru(0001) single crystal surface showed that CO₂ begins desorbing at a low temperature of 85 K, indicating a weak interaction. acs.org
Table 4: TPD Characterization of Ni-Ru and Related Systems
| System | Probe Molecule | Key Findings | Reference(s) |
|---|---|---|---|
| Ni-Ru/MgAl₂O₄ | H₂ | H₂-TPD profiles showed three main desorption regions, with the one around 200°C attributed to hydrogen desorbed from metallic particles. | frontiersin.org |
| 3Ru-2Ni/BCS | H₂ | The TPD profile showed H₂ desorption starting at 30°C with a peak at 75°C, indicating the metal-hydrogen interaction strength. | researchgate.net |
| NiRu/CeAl | CO₂ | CO₂-TPD was used to assess the basicity of the material, identifying weak to intermediate strength basic sites crucial for CO₂ activation. | surrey.ac.uk |
| Ni/CeO₂(111) | CO | CO TPD profiles could distinguish between CO desorption from metallic Ni sites versus oxidized Ni²⁺ sites on the ceria support. | aip.org |
| Ru(0001) | CO₂ | CO₂ desorption was observed starting at 85 K, indicating weak physisorption on the single-crystal surface. | acs.org |
Hydrogen Chemisorption for Metal Dispersion and Surface Area
Hydrogen (H₂) chemisorption is a standard and widely used technique to determine the active metal surface area and metal dispersion of supported Ni-Ru catalysts. uomus.edu.iqaltamirainstruments.com The principle relies on the selective and stoichiometric adsorption of hydrogen molecules onto the exposed metal atoms on the catalyst surface at a given temperature. ethz.ch By measuring the volume of H₂ that chemisorbs, one can calculate the number of accessible surface metal atoms. uomus.edu.iq This value is then used to determine the metal dispersion, which is the ratio of surface metal atoms to the total number of metal atoms in the catalyst. uomus.edu.iqaltamirainstruments.com
The technique is crucial for evaluating how the addition of a second metal, like ruthenium, affects the properties of a primary catalyst, like nickel. Numerous studies have shown that adding Ru to Ni-based catalysts generally increases hydrogen chemisorption. mdpi.comfrontiersin.org This increase signifies a higher metal dispersion and a larger available metallic surface area. frontiersin.org For example, in a study of Ni/MgAl₂O₄ catalysts, the addition of 0.5% Ru was found to increase the amount of chemisorbed H₂, leading to higher dispersion compared to the unpromoted Ni catalyst. frontiersin.org
Similarly, for SiO₂-supported Ni catalysts, the addition of a small amount of Ru promoter enhanced the reduction of nickel oxide and provided more active species, which was reflected in H₂ chemisorption measurements. rsc.org However, the relationship is not always linear. Research has shown that a smaller amount of promoter (0.5% Ru) can sometimes lead to better metal dispersion than a larger amount (2% Ru). frontiersin.org In another study, a highly active NiRu/TiO₂ catalyst was obtained when a calcination step was avoided, and H₂ chemisorption results, along with benzene (B151609) hydrogenation tests, confirmed that this uncalcined catalyst possessed a much higher metal dispersion than its calcined counterpart. csic.es
The stoichiometry of H₂ adsorption on the metal surface (typically assumed to be two metal atoms per H₂ molecule) is a critical parameter in these calculations. uomus.edu.iq
Table 5: Hydrogen Chemisorption Data for Ni-Ru Catalysts
| Catalyst System | Key Finding from H₂ Chemisorption | Impact on Catalyst Properties | Reference(s) |
|---|---|---|---|
| Ru-promoted Ni/MgAl₂O₄ | Addition of Ru (0.5% and 2.0%) increased the amount of chemisorbed H₂. | Resulted in higher metal dispersion and a larger metallic surface area. | frontiersin.org |
| Uncalcined vs. Calcined NiRu/TiO₂ | The uncalcined catalyst showed significantly higher H₂ uptake. | Indicated much higher metal dispersion in the uncalcained sample, leading to higher catalytic activity. | csic.es |
| Ru-promoted 20Ni/SiO₂ (EG) | The addition of Ru promoter increased H₂ chemisorption. | Enhanced the number of active species available for reaction. | rsc.org |
| Ni-Ru bimetallic catalysts | The presence of Ru significantly increased the capacity for H₂ adsorption. | Increased the Ni-based catalysts' capacity to adsorb H₂. | mdpi.com |
Catalytic Applications and Reaction Mechanisms of Nickel Ruthenium Catalysts
Electrocatalysis
Overall Water Splitting: Hydrogen Evolution Reaction (HER) and Oxygen Evolution Reaction (OER)
Electrochemical water splitting, which separates water into hydrogen and oxygen, is a cornerstone of hydrogen-based energy strategies. The efficiency of this process hinges on the performance of catalysts for both the hydrogen evolution reaction (HER) at the cathode and the oxygen evolution reaction (OER) at the anode. Nickel-ruthenium catalysts have shown exceptional promise as bifunctional materials, capably driving both reactions.
The combination of nickel and ruthenium in nanoalloys and heterostructures creates a synergistic effect that enhances catalytic activity for both HER and OER beyond that of the individual metals. researchgate.netnih.gov Alloying nickel with ruthenium can optimize the electronic structure, leading to improved adsorption/desorption of reaction intermediates and enhanced reaction kinetics. acs.orgresearchgate.net
For instance, Ni-Ru nanoalloys have demonstrated the ability to lower the overpotentials required for both HER and OER. One study reported that necklace-like hollow Ni₄₃Ru₅₇ nanoalloys exhibit high HER activity, needing an overpotential of just 41 mV to achieve a current density of -10 mA cm⁻². acs.org In another case, NiRu alloy nanoparticles supported on multiwalled carbon nanotubes (NiRu@MWCNTs) required only 14 mV for HER and 240 mV for OER to reach a current density of 10 mA cm⁻² in an alkaline medium. acs.orgresearcher.life An electrolyzer using this catalyst demonstrated low cell voltages of 1.49 V to deliver 10 mA cm⁻², highlighting its bifunctional efficiency. rsc.org
| Catalyst | Reaction | Overpotential (mV) @ 10 mA cm⁻² | Cell Voltage (V) @ 10 mA cm⁻² | Reference |
|---|---|---|---|---|
| NiRu@MWCNTs | HER | 14 | N/A (Alkaline Electrolyzer: 280 mV) | acs.orgresearcher.life |
| NiRu@MWCNTs | OER | 240 | ||
| Ni₂P–Fe₂P–Ru₂P/NF | HER | 78.6 | 1.49 | rsc.org |
| Ni₂P–Fe₂P–Ru₂P/NF | OER | 195 | ||
| Ni₄₃Ru₅₇ Nanoalloy | HER | 41 | N/A | acs.org |
| NiO@Ru Heterostructure | Overall Splitting | N/A | 1.55 | researchgate.net |
| Ru-Ni Sandwiched Nanoplates | Overall Splitting | N/A | 1.45 (onset) | researchgate.net |
| Ru-Ni₂P/Fe₃P | HER | 19.3 | 1.47 | nih.gov |
| Ru-Ni₂P/Fe₃P | OER | N/A |
The choice of support material is critical in maximizing the catalytic potential of nickel-ruthenium nanoparticles. The support not only provides a high surface area for catalyst dispersion but can also actively participate in the catalytic process through synergistic interactions.
Carbon Nanotubes (CNTs): Multiwalled carbon nanotubes (MWCNTs) have been successfully used as a support for NiRu alloy nanoparticles. acs.orgresearcher.life The high conductivity and large surface area of MWCNTs facilitate efficient charge transfer and expose a greater number of active sites. Density functional theory (DFT) calculations have revealed that NiRu alloy nanoparticles attached to defective carbon sites are key for HER, while those on non-defective carbon are active sites for OER, leading to superior bifunctional activity. acs.org A de-alloyed NiRu@C catalyst, where the carbon coating helped form a porous structure exposing more Ru active sites, showed an enhanced HER performance with an overpotential of only 36 mV at 10 mA/cm². syxbsyjg.com
Metal Selenides: Nickel selenide (B1212193) has been investigated as a support for ruthenium, creating highly efficient bifunctional electrocatalysts. rsc.orgacs.org For example, Ru-decorated nickel diselenide (Ru/Ni₃Se₂) required low overpotentials of 24 mV for HER and 211 mV for OER to achieve 10 mA cm⁻² in an alkaline medium. researchgate.net An electrolyzer built with this catalyst needed only 1.476 V to reach the same current density. researchgate.net The integration of ruthenium into the nickel selenide structure can modify the electronic properties of the nickel sites, promoting higher oxidation states (Ni³⁺/Ni⁴⁺) that are more active for oxidation reactions. acs.org DFT calculations showed that ruthenium nanocluster decoration on nickel diselenide facilitates the exothermic dissociation of water and optimizes the adsorption energies of reaction intermediates compared to bare NiSe₂. rsc.org
Effect of Support Material on Ni-Ru Electrocatalyst Performance
| Catalyst/Support | Reaction | Overpotential (mV) @ 10 mA cm⁻² | Key Finding | Reference |
|---|---|---|---|---|
| NiRu@MWCNTs | HER/OER | 14 (HER), 240 (OER) | Defective carbon sites are key for HER, non-defective for OER. | acs.org |
| Ru/Ni₃Se₂ | HER/OER | 24 (HER), 211 (OER) | Achieved a low cell voltage of 1.476 V in an alkaline electrolyzer. | researchgate.net |
| Ru-NiSe | Overall Splitting | N/A (Cell Voltage: 1.86 V in freshwater) | Ru³⁺ integration alters the electronic structure of Ni sites. | acs.org |
| Ru nanocluster-NiSe₂ | HER/OER | 13 (HER) | Ru decoration facilitates water dissociation and optimizes adsorption energies. | rsc.org |
Role of Nickel-Ruthenium Nanoalloys and Heterostructures in Bifunctional Activity
Direct Methanol (B129727) Solid Oxide Fuel Cells (DMSOFCs) with Bimetallic Nickel/Ruthenium Anodes
Direct methanol solid oxide fuel cells (DMSOFCs) offer a promising pathway for power generation, but their performance is often limited by the anode's ability to efficiently crack methanol and resist carbon deposition. doi.org Bimetallic nickel/ruthenium anodes have been developed to address these challenges, particularly for low-temperature operation (300–400 °C). acs.orgnih.gov
In one study, nickel/ruthenium bimetallic catalysts were synthesized via atomic layer deposition (ALD) on a porous Ni mesh. acs.orgnih.gov This method resulted in highly dispersed Ru islands on the Ni surface. When tested in a DMSOFC with pure methanol fuel, the Ni/ALD Ru anode showed improved electrochemical activity compared to a Ni-only anode. acs.orgnih.gov The maximum power density of the cell with the Ni/Ru anode was less than 7% lower than a cell using a platinum/ruthenium anode at 300 °C, demonstrating its competitive performance. nih.gov The enhancement is attributed to the catalytic properties of ruthenium, although challenges like nickel agglomeration and carbon formation still need to be managed. acs.orgnih.gov
Thermocatalysis
Beyond electrocatalysis, nickel-ruthenium catalysts are pivotal in thermocatalytic processes, most notably in the conversion of carbon dioxide into valuable chemicals like methane (B114726).
CO2 Methanation over Nickel-Ruthenium Catalysts
CO₂ methanation, also known as the Sabatier reaction, converts carbon dioxide and hydrogen into methane and water. This process is crucial for producing synthetic natural gas and for chemical energy storage. While nickel-based catalysts are widely used due to their high activity and low cost, they can suffer from deactivation at high temperatures. mdpi.com Ruthenium is a highly active catalyst for this reaction, and its combination with nickel leads to significant performance enhancements. mdpi.commdpi.comnih.gov
The addition of a small amount of ruthenium to a nickel catalyst can greatly improve its low-temperature activity, dispersion, and stability. acs.orgrsc.org For example, a ceria-supported bimetallic Ni-Ru catalyst showed a more than 3-fold enhancement in the rate of selective CO₂ methanation at low temperatures compared to a monometallic Ni/CeO₂ catalyst. acs.org This is attributed to the intermetal interaction and enhanced dispersion of nickel particles. acs.org Another study found that a NiRu/CeAl catalyst approached equilibrium CO₂ conversion at 350 °C with 100% methane selectivity and showed excellent stability. nih.gov
The reaction mechanism for CO₂ methanation can also be influenced by the bimetallic composition. Operando IR spectroscopy has shown that while the formate (B1220265) pathway is dominant on monometallic nickel, the presence of ruthenium can induce a CO-intermediate pathway, which contributes to the enhanced production of methane. acs.org DFT and microkinetic modeling studies indicate that the dominant pathway at 550 K and 10 atm involves the direct dissociation of CO₂ to CO on both Ni and Ru surfaces. researchgate.net However, the subsequent steps differ, with Ru favoring the formation of COH while Ni favors HCO*. researchgate.net The synergistic interplay within the bimetallic catalyst involves Ru atoms at defect sites promoting CO₂ dissociation, while Ni atoms on terrace sites are more conducive to hydrogenating the resulting carbon monoxide to methane. acs.org
Performance of Ni-Ru Catalysts in CO₂ Methanation
| Catalyst | Support | Temperature (°C) | CO₂ Conversion (%) | CH₄ Selectivity (%) | Reference |
|---|---|---|---|---|---|
| 12% Ni, 4% Ru | γ-Al₂O₃ | 310-340 (T₅₀) | N/A | N/A | researchgate.net |
| NiRu/CeAl | CeAl | 350 | ~85 (approaching equilibrium) | 100 | nih.gov |
| NiRu/CeZr | CeZr | 400 | 68 | N/A | nih.gov |
| Ru/NiMgAl | NiMgAl | 350 | ~75 | ~100 | mdpi.comx-mol.net |
| Ni-Ru | CeO₂ | Low Temp | >3-fold rate enhancement vs. Ni/CeO₂ | High | acs.org |
| Ni-Ru (15wt% Ni, 1wt% Ru) | CeO₂-Al₂O₃ | N/A | Stable at 70% conversion for 20h | ~69% yield | csic.es |
Synergistic Effects of Nickel and Ruthenium Promoters
The enhanced efficiency of bimetallic Ni-Ru catalysts in CO2 hydrogenation stems from a powerful synergistic effect between the two metals. researchgate.netmdpi.com This synergy facilitates critical steps in the reaction, including the adsorption of CO2 and the dissociation of hydrogen (H2), ultimately lowering the activation energy required for the reaction to proceed. mdpi.com
Impact of Catalyst Supports (e.g., SiO2, ZrO2, Al2O3, MgAl2O4, Hydrotalcite)
Alumina (B75360) (Al2O3): Alumina-supported Ni-Ru catalysts have demonstrated high activity and stability in CO2 methanation. researchgate.netmdpi.com The support promotes good dispersion of the metal particles. For instance, a Ru-Ni/Al2O3 catalyst showed excellent thermal stability and sustained high CO2 conversion over multiple cycles. researchgate.net
Zirconia (ZrO2): The addition of ZrO2 to the support can enhance nickel dispersion and create oxygen vacancies, which are beneficial for catalytic activity. mdpi.com
Silica (SiO2): Silica can be a suitable support, but its properties can influence metal particle size and dispersion. mdpi.commdpi.com
Magnesium Aluminate (MgAl2O4): Catalysts supported on MgAl2O4 have exhibited high activity and stability, comparable to alumina-supported catalysts, in dry reforming of methane, a related reaction. mdpi.com
Hydrotalcite: Nickel-ruthenium catalysts supported on magnesium-aluminium hydrotalcite have shown promise in hydrogenation reactions, indicating their potential for CO2 hydrogenation as well. researchgate.net The formation of a solid solution of mixed oxides and good dispersion of Ni and Ru on the surface enhance catalytic activity. researchgate.net
Table 1: Effect of Support on Methane and Carbon Dioxide Conversion for Nickel and Nickel-Ruthenium Catalysts at 800 °C in Dry Reforming of Methane
| Catalyst | CH4 Conversion (%) | CO2 Conversion (%) |
|---|---|---|
| Ni/Al2O3 | 95 | 85 |
| Ru-Ni/Al2O3 | ~95 | ~85 |
| Ni/MgAl2O4 | Lower than Ni/Al2O3 | 85 |
| Ru-Ni/MgAl2O4 | Nearly maximum possible | Nearly maximum possible |
Data sourced from a study on dry reforming of methane, which provides insights into support effects relevant to CO2 hydrogenation. mdpi.com
Kinetic and Mechanistic Insights into CO2 Hydrogenation
The mechanism of CO2 hydrogenation over Ni-Ru catalysts is complex and involves multiple elementary steps. Most studies suggest that the reaction proceeds through a two-step process: the initial conversion of CO2 to CO via the reverse water-gas shift (RWGS) reaction, followed by the hydrogenation of CO to methane (methanation). researchgate.netuj.ac.zacore.ac.uk
The presence of both formate species and adsorbed CO has been identified on the catalyst surface during the reaction. uj.ac.zacore.ac.uk The subsequent conversion of these intermediates depends on the specific catalyst formulation and the properties of the support. uj.ac.zacore.ac.uk While methane is the primary product over Ni and Ru catalysts, the reaction pathway can be influenced by the catalyst's physicochemical properties. uj.ac.zacore.ac.uk
Kinetic studies aim to develop models that can accurately describe the reaction rates under various operating conditions. These models are essential for reactor design and process optimization. The synergistic effect between Ni and Ru is a key factor in enhancing the kinetics of the reaction by lowering the energy barriers for CO2 activation and H2 dissociation. mdpi.com
Ammonia (B1221849) Decomposition for Hydrogen Production
Ammonia (NH3) is considered a promising carrier for hydrogen due to its high hydrogen content and ease of storage and transport. The catalytic decomposition of ammonia into nitrogen (N2) and hydrogen (H2) is a critical technology for on-site hydrogen generation. Ni-Ru catalysts have shown significant potential for this application.
Catalytic Activity of Core-Shell Nickel-Ruthenium Nanoparticles
Core-shell nanoparticles, where a catalytically active metal core is encapsulated within a porous shell (often silica), have demonstrated exceptional activity and stability for ammonia decomposition. sciopen.comresearchgate.netrsc.org This structure prevents the agglomeration of the active metal nanoparticles at high temperatures, a common cause of catalyst deactivation. rsc.org
Silica-encapsulated Ni and Ru nanoparticles (Ni@SiO2 and Ru@SiO2) have been shown to be more active and stable than many conventional supported catalysts. researchgate.net The shell creates a microenvironment that can enhance the adsorption of reactants on the core and improve catalytic efficiency. rsc.org Studies have shown that nano-Ru@SiO2 can achieve 100% ammonia conversion at 550 °C. rsc.org The catalytic performance can be further enhanced by modifying the core size and exposure through acid treatment or by doping with elements like Lanthanum (La) or Cerium (Ce). researchgate.net
Kinetic Modeling of Ammonia Decomposition over Nickel and Ruthenium Catalysts
Understanding the kinetics of ammonia decomposition is essential for designing efficient reactors. Kinetic models are typically developed based on proposed reaction mechanisms, often following the Langmuir-Hinshelwood-Hougen-Watson (LHHW) approach. upc.edu
Studies have revealed that the rate-limiting step can differ between nickel and ruthenium catalysts. For ruthenium catalysts, the recombinative desorption of N2 is often the rate-determining step. jst.go.jpresearchgate.net In contrast, for nickel catalysts, the dehydrogenation of an ammonia-derived species is typically the slowest step. jst.go.jpresearchgate.net
A kinetic model for bimetallic Ni-Ru catalysts supported on ceria (CeO2) suggested that the dehydrogenation of adsorbed ammonia is the rate-limiting step and that the reaction is inhibited by the presence of hydrogen. upc.edu The model successfully reproduced experimental results over a wide range of conditions. upc.edujst.go.jpresearchgate.net
Table 2: Comparison of Rate-Limiting Steps in Ammonia Decomposition
| Catalyst | Rate-Limiting Step | Reference |
|---|---|---|
| Ruthenium | Recombinative N2 desorption | jst.go.jpresearchgate.net |
| Nickel | NH3 dehydrogenation | jst.go.jpresearchgate.net |
| Ni-Ru/CeO2 | Dehydrogenation of adsorbed ammonia | upc.edu |
Hydrogenation Reactions Catalyzed by Nickel-Ruthenium Systems
Bimetallic Ni-Ru catalysts are effective in a variety of hydrogenation reactions beyond CO2 and ammonia decomposition. The addition of ruthenium to a nickel catalyst can significantly enhance its activity, selectivity, and stability.
One key benefit of using ruthenium as a promoter is its ability to resist the agglomeration or sintering of the nickel metal phase during hydrogenation reactions, thereby extending the catalyst's lifetime. google.com This effect has been observed in aqueous phase hydrogenation reactions. google.com
In the steam reforming of m-cresol, the addition of ruthenium to a nickel catalyst strongly enhanced its performance, increasing both the conversion and the hydrogen yield. jpn.org The bimetallic catalyst also showed improved resistance to carbon deposition, a common issue that leads to deactivation. jpn.org
Ni-Ru catalysts supported on hydrotalcite have proven effective for the hydrotreating of anisole (B1667542) and the reduction of aromatic nitro compounds. researchgate.net The high dispersion of both metals on the support surface contributes to the enhanced catalytic activity. researchgate.net Furthermore, in the hydrogenation of levulinic acid to γ-valerolactone (GVL), a bimetallic Ru-Ni catalyst showed high conversion and complete selectivity, with electronic interactions between Ru and Ni leading to a synergistic enhancement of catalytic efficiency. acs.org
Table 3: Applications of Nickel-Ruthenium Catalysts in Various Hydrogenation Reactions
| Reaction | Catalyst System | Key Findings | Reference |
|---|---|---|---|
| Aqueous Phase Hydrogenation | Ni-Ru on porous support | Ru retards Ni agglomeration, increasing catalyst lifetime. | google.com |
| Steam Reforming of m-cresol | Ru-Ni on MgO, La2O3, and Al2O3 mixture | Ru enhances catalytic activity and resistance to carbon deposition. | jpn.org |
| Hydrotreating of Anisole | Ni-Ru on hydrotalcite | Good conversion (90% at 175 °C and 20 bar H2). | researchgate.net |
| Reduction of Nitrobenzene (B124822) | Ni-Ru on hydrotalcite | Promising activity under ambient conditions. | researchgate.net |
| Hydrogenation of Levulinic Acid | Ru-Ni on MMT | 91% conversion with complete selectivity to GVL. | acs.org |
Reduction of Aromatic Nitro Compounds
Nickel-ruthenium (Ni-Ru) catalysts have demonstrated significant promise in the reduction of aromatic nitro compounds to their corresponding anilines, a crucial transformation in the synthesis of dyes, pharmaceuticals, and agricultural products. rsc.orgsci-hub.se The synergistic effect between nickel and ruthenium enhances both the activity and selectivity of the catalyst. rsc.org
Ni-Ru hydrotalcite-type materials, prepared by a co-precipitation method, have proven to be effective catalysts for this reaction using hydrazine (B178648) as a hydrogen source under ambient conditions. rsc.org Studies on Ni-Ru bimetallic species supported on hydrotalcite have shown that these catalysts can achieve complete conversion of nitrobenzene. sci-hub.se The reaction can proceed through a direct route, involving the formation of nitrosobenzene (B162901) and phenylhydroxylamine as intermediates, or a condensation route that forms azoxybenzene, azobenzene (B91143), and hydrazobenzene. The condensation pathway is typically favored under basic conditions. sci-hub.se
The Haber mechanism describes the stepwise reduction of the nitro group to a nitroso group, then to a hydroxylamine (B1172632), and finally to an amine. mdpi.com The accumulation of hydroxylamine intermediates can sometimes lead to the formation of colored azo or azoxy byproducts. acsgcipr.org However, Ni-Ru catalysts have shown high selectivity towards the desired aniline (B41778) product. sci-hub.se For instance, a Ni-Ru catalyst on a Mg-Al hydrotalcite support achieved complete nitrobenzene conversion with 68% selectivity to aniline, with azoxy and azobenzene as the main side products. sci-hub.se The catalytic activity can be influenced by the support, with a Ni-Ru catalyst on an acidic alumina support showing lower conversion (51%) compared to the hydrotalcite-supported catalyst. sci-hub.se
The reusability of these catalysts is a key advantage. Ni-Ru hydrotalcite catalysts have been shown to remain intact and active after several catalytic cycles. rsc.org The electronic structure of nickel can be modified by the presence of a noble metal like ruthenium, leading to enhanced catalytic activity. nih.gov
Table 1: Catalytic Performance in Nitrobenzene Reduction
| Catalyst | Support | Conversion (%) | Selectivity to Aniline (%) | Reference |
| Ni-Ru | Mg-Al Hydrotalcite | 100 | 68 | sci-hub.se |
| Ni-Ru | Alumina | 51 | - | sci-hub.se |
Deoxygenative Cross-Coupling Reactions of Phenols
Nickel-ruthenium catalysts have been effectively utilized in the deoxygenative cross-coupling of phenols, a process that involves the cleavage of a C–O bond. mdpi.com This method provides a valuable alternative to traditional cross-coupling reactions. mdpi.com
A mechanochemical approach using a Ru-Ni catalyst system has been developed for the deoxygenative borylation of unprotected phenols. This process can be extended to a Suzuki-Miyaura-type cross-coupling reaction with aryl bromides. mdpi.com The reaction proceeds via the in situ formation of aryl pinacolboranes. mdpi.com
The proposed mechanism for the deoxygenative borylation of phenol (B47542) begins with an arene exchange where the phenol coordinates to the ruthenium center. mdpi.com Deprotonation of the coordinated phenol leads to the formation of a neutral complex, which exists in resonance with an η⁵-phenoxo complex. mdpi.com This activation of the phenol facilitates the C–O bond cleavage. mdpi.com Density functional theory (DFT) studies have supported the feasibility of this Ru-catalyzed deoxygenative borylation under mechanochemical conditions. mdpi.com
Dry Reforming of Methane (DRM)
The dry reforming of methane (DRM) is an environmentally significant process that converts two primary greenhouse gases, methane (CH₄) and carbon dioxide (CO₂), into syngas (a mixture of hydrogen and carbon monoxide). mdpi.comuns.ac.id Nickel-ruthenium catalysts have been extensively studied for this reaction due to their high activity and stability. mdpi.comosti.gov
The addition of ruthenium to nickel-based catalysts enhances methane conversion and can shift the H₂/CO ratio. mdpi.com The support material plays a crucial role in the catalyst's performance. Catalysts supported on alumina (Al₂O₃) and magnesium aluminate (MgAl₂O₄) have demonstrated high activity and stability. mdpi.com For example, a Ni/Al₂O₃ catalyst showed constant methane and carbon dioxide conversions of 95% and 85%, respectively, at 800 °C. mdpi.com A Ru-Ni/Al₂O₃ catalyst maintained a methane conversion rate of 98-100% over a 6-hour test. mdpi.com
The synergy between nickel and ruthenium is believed to contribute to the enhanced catalytic performance. osti.gov Ruthenium can help mitigate carbon deposition, a common cause of deactivation for nickel-based catalysts. csic.es The presence of ruthenium can decrease the diffusion rate of carbon into the nickel particles, thus preventing the formation of carbon nanotubes that lead to catalyst deactivation. csic.es
Low-temperature DRM is also an area of active research. Ru-promoted Ni-Mg catalysts supported on ceria-zirconia have shown activity at temperatures as low as 450-510 °C. osti.gov The reducibility of these catalysts and the conversion rates increase with higher ruthenium content, which is attributed to the creation of additional active sites and the synergistic effect between Ru and Ni. osti.gov
Table 2: Performance of Ni-Ru Catalysts in Dry Reforming of Methane
| Catalyst | Support | CH₄ Conversion (%) | CO₂ Conversion (%) | H₂/CO Ratio | Temperature (°C) | Reference |
| Ni/Al₂O₃ | Al₂O₃ | 95 | 85 | ~1 | 800 | mdpi.com |
| Ru-Ni/Al₂O₃ | Al₂O₃ | 98-100 | 75 | 0.55-0.75 | 800 | mdpi.com |
| Ru-Ni/SiO₂ | SiO₂ | 60-64 | ~50 | 0.53-0.70 | 800 | mdpi.com |
| Ni-Fe-Ru | Alumina | 92 | 89 | - | 800 | eurekaselect.com |
| 0.5RuNi | MgAl₂O₄ | >90 | ~95 | ~0.9 | 700 | frontiersin.org |
Suzuki C-C Coupling Reactions with Biochar-Nickel-Ruthenium Nanocatalysts
Biochar, a carbon-rich material produced from biomass pyrolysis, has emerged as a promising support for catalysts due to its high surface area and sustainability. rsc.orgresearchgate.net Nickel-ruthenium nanocatalysts supported on biochar have been developed for Suzuki C-C coupling reactions, a powerful method for forming carbon-carbon bonds. rsc.orgresearchgate.net
In one approach, biochar nanoparticles are first magnetized with nickel nanoparticles to facilitate catalyst recovery. rsc.org These magnetic biochar-nickel nanoparticles are then modified with a dithizone (B143531) ligand and used to support a ruthenium catalyst. rsc.org This heterogeneous nanocatalyst, denoted as Ru-dithizone@biochar-Ni MNPs, has demonstrated practical and selective catalytic activity for Suzuki coupling reactions in aqueous media, aligning with the principles of green chemistry. rsc.org
The catalyst's magnetic properties, conferred by the nickel, allow for easy separation from the reaction mixture using an external magnet, enabling its recycling and reuse over multiple cycles without significant loss of activity. rsc.orgresearchgate.net Characterization studies have confirmed the hexagonal close-packed (hcp) crystalline structure of ruthenium within the nanocatalyst. rsc.orgresearchgate.net The catalytic cycle for the Suzuki reaction generally involves three key steps: oxidative addition of an aryl halide to the metal center, transmetalation with an organoboron compound, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The use of these robust and recyclable biochar-based Ni-Ru catalysts offers a more sustainable and economical approach to this important C-C bond-forming reaction. rsc.org
Materials Science and Engineering Applications of Nickel Ruthenium Systems
Nickel-Based Superalloys Containing Ruthenium
Ruthenium has become a critical alloying element in modern nickel-based single-crystal superalloys, which are essential components in the hot sections of gas turbines for aerospace and power generation. nih.govwikipedia.org Its inclusion addresses the limitations of earlier generation superalloys, primarily by improving microstructural stability and high-temperature mechanical properties.
Microstructural Stability and γ/γ′ Phase Evolution in Ruthenium-Containing Superalloys
The exceptional high-temperature strength of nickel-based superalloys stems from their two-phase microstructure, consisting of a disordered face-centered cubic (FCC) γ matrix and coherent, ordered L12 γ′ precipitates (Ni₃(Al,Ti)). wikipedia.org The addition of refractory elements like rhenium (Re) and tungsten (W) enhances creep resistance but can also lead to the detrimental precipitation of topologically close-packed (TCP) phases at elevated temperatures, which compromises mechanical integrity. nih.govmdpi.com
Ruthenium has been found to significantly enhance microstructural stability by suppressing the formation of these TCP phases. nih.govustb.edu.cn Studies have shown that Ru addition can delay the onset of TCP precipitation and reduce its volume fraction. ustb.edu.cnjst.go.jp This stabilizing effect is crucial for maintaining the desired γ/γ′ microstructure during prolonged high-temperature exposure.
The evolution of the γ′ precipitates is also influenced by ruthenium. Research indicates that Ru can hinder the coarsening and rafting (directional alignment) of γ′ precipitates during aging treatments. nih.govnih.gov However, the extent of this effect may diminish at higher Ru concentrations (above 3 at%). nih.govnih.gov By controlling the growth and morphology of the γ′ phase, ruthenium contributes to the long-term stability and performance of the superalloy. Some studies also suggest that γ-forming elements like Ru, Co, and Re are responsible for the formation of hierarchical microstructures, where γ precipitates are embedded within the γ' phase, which can enhance coarsening resistance. nih.gov
Elemental Partitioning Behavior of Ruthenium Between Phases
The distribution of alloying elements between the γ and γ′ phases, known as partitioning, is a key factor governing the properties of superalloys. Atom probe tomography (APT) and other advanced microanalysis techniques have revealed that ruthenium preferentially partitions to the γ matrix. tms.orgscientific.netscite.aiox.ac.uk This means that the concentration of ruthenium is higher in the disordered γ phase than in the ordered γ′ precipitates.
The partitioning coefficient of an element is the ratio of its concentration in the γ′ phase to its concentration in the γ phase. For ruthenium, this value is less than one. The degree of partitioning can be influenced by temperature; as temperature increases, ruthenium tends to distribute more homogeneously between the two phases. tms.org
Interestingly, the presence of ruthenium can influence the partitioning behavior of other elements, a phenomenon sometimes referred to as "reverse partitioning." tms.orgriojournal.comaip.org For instance, in the presence of ruthenium, rhenium (Re), which typically partitions very strongly to the γ phase, becomes more evenly distributed between the γ and γ′ phases. tms.org This altered partitioning of refractory elements is believed to contribute to the enhanced phase stability of ruthenium-containing superalloys by reducing the supersaturation of these elements in the γ matrix, thereby decreasing the driving force for TCP phase formation. ustb.edu.cn However, some studies have found no significant changes in the partitioning of other elements due to Ru addition in certain alloy systems. tms.orgox.ac.uk
Table 1: Partitioning Behavior of Ruthenium in Nickel-Based Superalloys
| Element | Preferential Partitioning Phase | Influence of Temperature on Partitioning | Effect on Other Elements |
|---|
Lattice Misfit Analysis in High Refractory Nickel-Base Superalloys with Ruthenium
The lattice misfit, δ, is the relative difference between the lattice parameters of the γ and γ′ phases. This parameter is of paramount importance as it influences the morphology of the γ′ precipitates, the coherency stresses at the γ/γ′ interface, and the evolution of the microstructure during high-temperature deformation (creep). nih.govscispace.com
The sign and magnitude of the lattice misfit are determined by the chemical compositions of the two phases. aip.org Since ruthenium preferentially partitions to the γ matrix, its addition generally causes the lattice parameter of the γ phase to increase more rapidly than that of the γ′ phase. nih.govtms.org This typically leads to a more negative lattice misfit. tms.orgscribd.com
Studies have shown a direct correlation between the content of ruthenium and rhenium and the resulting lattice misfit, with increasing amounts leading to more negative values. tms.orgscribd.com The control of lattice misfit is crucial; a large negative misfit can lead to the formation of dense dislocation networks at the γ/γ′ interface, which can be beneficial for creep resistance. polyu.edu.hk However, excessive misfit can result in a loss of coherency and the formation of interfacial dislocations, potentially degrading mechanical properties. scispace.com The temperature also plays a significant role, with some high Re and Ru content alloys showing an atypical decrease in the magnitude of the negative misfit as temperature increases. scribd.com
Table 2: Effect of Ruthenium on Lattice Misfit
| Alloying Element | Effect on γ Phase Lattice Parameter | Effect on γ' Phase Lattice Parameter | Resulting Effect on Lattice Misfit (δ) | Reference |
|---|
Influence of Ruthenium on High-Temperature Mechanical Properties
The addition of ruthenium has a profound and sometimes complex effect on the high-temperature mechanical properties of nickel-based superalloys, particularly their creep resistance. nih.govriojournal.comresearchgate.net Creep is the time-dependent deformation of a material under a constant load at high temperatures and is often the life-limiting factor for turbine blades. tms.org
The primary benefit of ruthenium is the enhancement of microstructural stability, which indirectly improves creep properties by preventing the formation of deleterious TCP phases. tms.org An alloy that maintains its rafted γ/γ′ structure without TCP precipitation exhibits significantly better creep resistance. tms.org
However, the direct strengthening effect of ruthenium is a subject of debate. While some studies suggest that ruthenium is not a potent solid solution strengthener in the γ matrix, others indicate it can increase the hardness of the γ′ precipitates. tms.orgtms.org The influence of ruthenium on creep strength can also depend on the content of other elements, like rhenium. For alloys with low rhenium content, ruthenium additions have been shown to improve creep rupture strength. scientific.netfau.de In contrast, for alloys with high rhenium content, the effect of ruthenium on creep strength may be less significant. fau.de
Furthermore, the effect of ruthenium can be temperature-dependent. One study found that increasing Ru content improved creep life at 1120 °C but had the opposite effect at 1180 °C, highlighting a complex interplay between TCP phase suppression and other microstructural factors like creep cavity formation. tandfonline.com
Functional Thin Film Materials
Beyond high-temperature structural applications, the nickel-ruthenium system shows promise in the field of microelectronics, specifically in the formation of nickel silicide thin films.
Thermal and Morphological Stability of Nickel Silicide with Ruthenium Interlayers
Nickel silicide (NiSi) is a material of great interest for use in integrated circuits as a contact material to reduce resistance in complementary metal-oxide-semiconductor (CMOS) devices. davidpublisher.com A major challenge with NiSi is its poor thermal and morphological stability at elevated processing temperatures, which can lead to agglomeration of the film and transformation into a higher-resistivity nickel disilicide (NiSi₂) phase. extrica.comaip.org
Research has demonstrated that introducing a thin ruthenium interlayer between the nickel film and the silicon substrate can significantly improve the thermal stability of the resulting nickel silicide. davidpublisher.comdavidpublisher.comaip.orghanyang.ac.kr Studies have shown that the use of a Ru interlayer can help maintain a low sheet resistance at higher annealing temperatures compared to a pure Ni/Si system. davidpublisher.com This enhancement in thermal stability is attributed to the Ru interlayer influencing the NiSi formation process, potentially by modifying the phase formation sequence or the film's microstructure. davidpublisher.comdntb.gov.ua The improved morphological stability means the NiSi film remains smoother and more uniform after high-temperature treatment, which is critical for device performance and reliability. hanyang.ac.krdntb.gov.ua
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Nickel |
| Ruthenium |
| Nickel-Ruthenium |
| Nickel Silicide (NiSi) |
| Nickel Disilicide (NiSi₂) |
| Rhenium (Re) |
| Tungsten (W) |
| Cobalt (Co) |
| Aluminum (Al) |
| Titanium (Ti) |
Structure and Performance of Nickel-Ruthenium-Phosphorus Sputtering Coatings
Nickel-ruthenium-phosphorus (Ni-Ru-P) alloy coatings, synthesized via magnetron dual-gun co-sputtering from Ni-P alloy and ruthenium targets, exhibit a range of microstructures and properties dependent on their elemental composition. researchgate.net The ruthenium content in these coatings can be precisely controlled by adjusting the input power during the sputtering process. researchgate.net
The microstructure of as-prepared Ni-Ru-P coatings is significantly influenced by the ruthenium concentration. Coatings with a ruthenium content below 12.2 atomic percent (at. %) are characterized by an amorphous or nanocrystalline structure. researchgate.net However, when the ruthenium content is high, such as 52.7 at. %, the as-deposited coating displays a crystalline structure composed of mixed phases of nickel (Ni), ruthenium (Ru), and ruthenium phosphide (B1233454) (Ru2P). researchgate.net These crystalline phases demonstrate notable stability, persisting even after annealing at temperatures up to 600 °C. researchgate.net In contrast, the amorphous/nanocrystalline Ni-Ru-P thin films maintain their structure up to a heat-treatment temperature of 475 °C. researchgate.net Beyond this temperature, specifically above 500 °C, they undergo a transformation into crystalline phases of Ni(Ru) and various nickel phosphides (NixPy). researchgate.net
The mechanical properties of these coatings, particularly surface hardness, are directly linked to the ruthenium content and post-deposition annealing treatments. The surface hardness of Ni-Ru-P films varies from 7.2 to 12.1 GPa. researchgate.net An increase in both the ruthenium content and the annealing temperature generally leads to a harder coating. researchgate.net The peak surface hardness is achieved in a Ni-Ru-P coating with a high ruthenium content of 52.7 at. % after being annealed at 550 °C. researchgate.net
In terms of corrosion resistance, the performance of Ni-Ru-P coatings is complex. Heat-treated amorphous/nanocrystalline coatings tend to exhibit more negative corrosion potential (Ecorr) values. researchgate.net When subjected to a 3.5M NaCl solution, these coatings are susceptible to pitting corrosion, which becomes more severe after annealing at 550 °C. researchgate.net This degradation in corrosion resistance is attributed to the formation of Ni(Ru) and NixPy crystalline phases during the annealing process. researchgate.net
Table 1: Composition and Deposition Conditions of Sputtered Ni-Ru-P Coatings
| Coating | Ru Power (W) | Ru (at. %) | Ni (at. %) | P (at. %) | Ni/P Ratio |
| A | 15 | 3.3 | 76.5 | 20.2 | 3.8 |
| B | 30 | 12.2 | 72.0 | 15.8 | 4.6 |
| C | 50 | 27.3 | 60.1 | 12.6 | 4.8 |
| D | 100 | 52.7 | 39.9 | 7.4 | 5.4 |
| This table is based on data from a study on Ni-Ru-P sputtering coatings. researchgate.net |
Ruthenium-Doped Nickel Ferrite (B1171679) Thin Films for Sensor Applications
Ruthenium-doped nickel ferrite (Ru-NiFe2O4) thin films have emerged as promising materials for various sensor applications, particularly for detecting humidity and hydrogen gas. tandfonline.comacs.org These films are typically synthesized using wet chemical methods, such as chemical co-precipitation, which is valued for its simplicity and cost-effectiveness. acs.orgtandfonline.com
The structure and morphology of Ru-NiFe2O4 are critical to its sensing performance. X-ray diffraction (XRD) analysis confirms the formation of a cubic spinel structure in these materials. acs.org The crystallinity of the films can be influenced by post-synthesis annealing at different temperatures. acs.org For instance, films annealed at lower temperatures, like 300 °C, may exhibit lower crystallinity and the presence of an additional α-Fe2O3 phase, which can contribute to enhanced gas sensing capabilities due to smaller particle sizes. acs.org The material's homogenous structure is beneficial for both chemisorption and physisorption of molecules, which is the fundamental mechanism for sensing. tandfonline.com
For humidity sensing, Ru-doped nickel ferrite thin films have demonstrated exceptional sensitivity, especially at low to mid-range relative humidity (RH). tandfonline.com One study reported a sensitivity of 4.04 MΩ/%RH in the 10–20% RH range and 4.37 MΩ/%RH in the 20–70% RH range. tandfonline.com This high sensitivity is attributed to the doping of ruthenium, which is known to enhance electrical conductivity and create more active sites for the adsorption and desorption of water molecules. tandfonline.com The sensor also exhibited a relatively fast response time of 35 seconds and a recovery time of 148 seconds. tandfonline.com The device's performance showed good repeatability, retaining 96.4% of its sensing capability after recycling tests. tandfonline.com
In the context of gas sensing, Ru-NiFe2O4 nanoparticles have been investigated for their ability to detect hydrogen. acs.org The sensing performance is optimized at a specific operating temperature, which for hydrogen was found to be 100 °C. acs.org At this temperature, the sensor showed a response of 1.36 to 100 ppm of hydrogen. acs.org The sensor annealed at 300 °C demonstrated the highest gas response, which was linked to the presence of smaller particles and the α-Fe2O3 phase. acs.org Furthermore, Ru-doped nickel ferrite samples exhibit relatively low dielectric constants and losses, which decrease with increasing annealing temperature, making them suitable for low-frequency applications. acs.org
Table 2: Sensing Performance of a Ruthenium-Doped Nickel Ferrite Humidity Sensor
| Parameter | Value |
| Sensitivity (10-20% RH) | 4.04 MΩ/%RH |
| Sensitivity (20-70% RH) | 4.37 MΩ/%RH |
| Average Sensitivity | 3.20 MΩ/%RH |
| Response Time | 35 s |
| Recovery Time | 148 s |
| Repeatability | 96.4% |
| This table is based on data from a study on an ultra-sensitive Ru-doped nickel ferrite humidity sensor. tandfonline.comtandfonline.com |
Electrochemical Energy Storage Applications of Nickel Ruthenium
Supercapacitors and Pseudocapacitors
Nickel-ruthenium-based materials are gaining significant attention for their potential to revolutionize supercapacitors, particularly in applications demanding high power density and rapid frequency response. The combination of nickel's cost-effectiveness and ruthenium's exceptional pseudocapacitive properties offers a compelling avenue for developing next-generation energy storage solutions.
Impact of Nickel Alloying on Power Density of Ruthenium-Based Supercapacitors
The integration of nickel into ruthenium-based supercapacitors has been shown to dramatically enhance their power density. researchgate.netresearchgate.net Fabricating supercapacitors that can operate at high frequencies while maintaining high capacitance has been a significant challenge due to issues like high resistance and limited ion diffusion in the active layers. researchgate.net To address these limitations, researchers have explored the use of thin pseudocapacitive layers with high theoretical capacitance. researchgate.net
A key strategy involves the electrochemical deposition of a nickel-ruthenium (NiRu) alloy, which forms hexagonal NiRu nanodendrites. researchgate.net Subsequent oxidation of this alloy creates a thin surface layer of pseudocapacitive ruthenium oxide (RuO2). researchgate.net This method has proven effective in creating electrodes with efficient ion diffusion, a large electrochemically active surface area, and high conductivity. researchgate.net
A symmetric supercapacitor constructed with two NiRu/RuO2 electrodes demonstrated a remarkable power density of 1500 mW cm⁻² and an energy density of 0.714 μWh cm⁻². researchgate.netresearchgate.net For a complete device, this translates to a power density of approximately 250 W cm⁻³. researchgate.net These performance metrics indicate that NiRu/RuO2 supercapacitors have the potential to replace bulky conventional capacitors in microelectronic devices. researchgate.netresearchgate.net The simple electrochemical process for incorporating nickel affects both the morphology and the electrochemical performance, enabling operation at high current densities and frequencies. researchgate.net
The exceptional performance is attributed to the unique nanostructure and the synergistic effects between nickel and ruthenium. Symmetric supercapacitors using NiRu/RuO2 electrodes have shown remarkably fast frequency response, high power density, and excellent capacitance retention. mdpi.com
Table 1: Performance of NiRu/RuO2 Supercapacitors
| Parameter | Value | Reference |
|---|---|---|
| Power Density | 1500 mW cm⁻² (~250 W cm⁻³) | researchgate.net |
| Energy Density | 0.714 μWh cm⁻² | researchgate.net |
| Areal Capacitance | Significant | researchgate.net |
| Frequency Response | High | mdpi.com |
Design of Nanostructured Nickel/Ruthenium/Ruthenium-Oxide Electrodes for High-Frequency Response
The development of nanostructured nickel/ruthenium/ruthenium-oxide (Ni/Ru/RuO2) electrodes has led to supercapacitors with exceptional high-frequency response, making them suitable for applications like AC line filtering. exlibrisgroup.comresearchgate.net Traditionally, the slower kinetics of redox processes in pseudocapacitors were thought to limit their high-frequency performance compared to electric double-layer capacitors (EDLCs). exlibrisgroup.comresearchgate.net However, recent research has challenged this notion. exlibrisgroup.combgu.ac.il
A simple and effective method for fabricating these advanced electrodes involves the electrochemical reduction of ruthenium chloride onto a commercially available nickel foil, which acts as the current collector. exlibrisgroup.comresearchgate.net This process results in the formation of Ru/RuO2 nanostructures on the high-surface-area, electrochemically etched nickel substrate. researchgate.net The unique morphology of these electrodes is a critical factor in achieving their outstanding electrochemical properties, particularly a high-frequency response exceeding 1 kHz. exlibrisgroup.comresearchgate.net
A symmetric supercapacitor utilizing these Ni/Ru/RuO2 electrodes and a polystyrene-based spacer exhibits impressively fast scan rates, a high power density of 1500 mW cm⁻² (which corresponds to 88 kW cm⁻³), and a maximum energy density of 0.58 μWh cm⁻² (34 mWh cm⁻³), along with excellent capacitance retention. exlibrisgroup.comresearchgate.net Notably, when the same synthetic method was applied using a conventional gold substrate instead of nickel, the resulting supercapacitors showed significantly lower frequency response. exlibrisgroup.comresearchgate.net This highlights the crucial role of the nickel substrate in enhancing the high-frequency capabilities.
Further miniaturization has been achieved through the use of a focused ion beam (FIB) to create an in-plane NiRu/RuO2 nano-supercapacitor. rsc.org This device features interdigitated microscale electrodes with extremely small, 100 nm spacings and a thin (200 nm) electrodeposited NiRu/RuO2 layer. rsc.org An aqueous version of this nano-supercapacitor demonstrated a high areal capacitance of 10.5 mF cm⁻² at high scan rates, a low equivalent series resistance of 0.047 Ω cm², and a power density of 625 mW cm⁻² with an energy density of 0.8 μW h cm⁻². rsc.org The successful fabrication of a version with a polymer gel electrolyte underscores the practical potential of this technology. rsc.org This FIB-fabricated nano-supercapacitor's ability to perform AC-line filtering makes it the smallest of its kind reported. rsc.org
Table 2: Performance Comparison of Ni/Ru/RuO2 Supercapacitors
| Electrode Design | Power Density | Energy Density | Frequency Response | Reference |
|---|---|---|---|---|
| Ni/Ru/RuO2 on Ni Foil | 1500 mW cm⁻² (88 kW cm⁻³) | 0.58 μWh cm⁻² (34 mWh cm⁻³) | > 1 kHz | exlibrisgroup.comresearchgate.net |
Lithium-Oxygen (Li-O2) Batteries
In the quest for next-generation energy storage systems with ultrahigh energy density, lithium-oxygen (Li-O2) batteries have emerged as a promising candidate. researchgate.net However, their practical application is hindered by challenges such as sluggish reaction kinetics and large overpotentials. acs.org The introduction of nickel to modulate the properties of ruthenium-based catalysts is a key strategy to overcome these hurdles.
Modulation of Electronic Environment and Coordination Structure of Ruthenium with Atomic Nickel for Enhanced Reversibility
Modulating the electronic environment and coordination structure of ruthenium with atomic nickel has been shown to significantly enhance the reversibility of Li-O2 batteries. researchgate.netresearchgate.net Atomic-scale catalysts are of great interest due to their high atomic utilization and superior catalytic activity. researchgate.netresearchgate.net A direct bimetallic modification strategy has been reported to modulate ruthenium's electronic environment and coordination structure using an ultralow loading of atomic nickel, creating a NiRu-N/rGO catalyst. researchgate.netresearchgate.net
In this configuration, dispersed atomic nickel sites are immobilized on the ruthenium interface, forming new chemical heteroatom bonds (Ni─Ru). researchgate.net This elaborately designed Ni─Ru heterogeneous bimetallic catalyst enhances the electrocatalytic reactivity at both the cathode and anode of the Li-O2 battery system. researchgate.netresearchgate.net The working mechanisms have been investigated through in-situ experiments and theoretical calculations, providing a new research paradigm for designing high-performance Li-O2 batteries. researchgate.netresearchgate.net
Another approach involves the synthesis of a hexagonal conductive metal-organic framework (MOF) of nickel-hexaiminotriphenylene (Ni-HTP) with incorporated Ru atoms (NiRu-HTP). acs.org The atomically dispersed Ru-N4 sites in this structure exhibit strong adsorption for the LiO2 intermediate due to a tunable d-band center. acs.org This leads to a high local concentration of LiO2 around the NiRu-HTP, which favors the formation of film-like Li2O2. acs.org This morphology promotes electron transfer and ion diffusion at the cathode-electrolyte interface, facilitating the reversible decomposition of Li2O2 during the charging process. acs.org As a result, a Li-O2 battery with a NiRu-HTP cathode delivers a significantly reduced charge/discharge polarization of 0.76 V and demonstrates excellent cyclability. acs.org
Furthermore, a bimetallic ruthenium-nickel catalyst on multi-walled carbon nanotubes (RuNi/MWCNTs) has been developed for Li-CO2 batteries, a related technology. researchgate.net This catalyst exhibited a low overpotential of 1.15 V and a high discharge capacity of 15,165 mAh g⁻¹ with an outstanding coulombic efficiency of 97.4%. researchgate.net The battery also showed stable cycling for over 80 cycles. researchgate.net
The introduction of nickel can also modulate the electronic structure of ruthenium dioxide (RuO2) catalysts. By employing a heteroatomic doping strategy, Ni-doped RuO2 catalysts (Ni-RuO2) can be created where electron redistribution lowers the d-band center of RuO2. rsc.org This weakening of the adsorption strength of oxygen intermediates leads to a low overpotential of 0.79 V and a cycle life exceeding 791 cycles. rsc.org The synergistic tuning of the d-band center and interfacial orbital hybridization in a bimetallic conductive MOF catalyst, NiRu-HTP, has also been shown to significantly enhance the oxygen reduction/evolution reaction (ORR/OER) kinetics. rsc.org The d-band center of NiRu-HTP is shifted upward compared to Ni-HTP, enhancing its interaction with O2 molecules. rsc.org
Table 3: Performance of Nickel-Ruthenium Catalysts in Li-O2 Batteries
| Catalyst | Key Feature | Performance Metric | Reference |
|---|---|---|---|
| NiRu-N/rGO | Atomic Ni on Ru interface | Enhanced electrocatalytic reactivity | researchgate.netresearchgate.net |
| NiRu-HTP | Ru-doped Ni-MOF | Charge/discharge polarization of 0.76 V, excellent cyclability | acs.org |
| Ni-RuO2 | Ni-doped RuO2 | Overpotential of 0.79 V, >791 cycles | rsc.org |
Theoretical and Computational Investigations of Nickel Ruthenium Chemistry
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to the Ni-Ru system to understand its catalytic activity and material properties at a fundamental level.
DFT calculations are instrumental in predicting how molecules interact with Ni-Ru surfaces. By calculating the adsorption energy, researchers can determine the strength of the bond between a reactant molecule and the catalyst surface. This is crucial for understanding the initial steps of a catalytic reaction.
For instance, in the context of methane (B114726) dissociation, DFT studies have explored the adsorption of methane (CH₄) and its subsequent dehydrogenated fragments (CHₓ, where x=0-3) on various Ni-based bimetallic surfaces, including Ni-Ru. researchgate.net These calculations identify the most stable adsorption sites for each reaction intermediate. On Ni-Ru surfaces, threefold hollow sites are often considered for adsorption. researchgate.net Studies have shown that the introduction of Ru into a Ni surface modifies the adsorption energies of key intermediates. For the hydrogen evolution reaction (HER), the adsorption energy of hydrogen (ΔGH*) is a key descriptor of performance. DFT calculations revealed that single-atom Ru on a defective nickel-iron layered double hydroxide (B78521) (Ru₁/D-NiFe LDH) optimizes this adsorption energy, contributing to enhanced catalytic activity. nih.gov Similarly, for xylose hydrogenation, DFT was used to investigate the conversion to xylitol (B92547) on several transition metal surfaces, including Ni(111) and Ru(0001), determining the reaction to be structure-sensitive and identifying the most favorable adsorption configurations. rsc.org
Interactive Table: DFT-Calculated Adsorption Energies of Reaction Intermediates
This table compiles representative data from various DFT studies. Actual values can vary based on the specific DFT functional, surface model, and computational parameters used.
| Intermediate | Surface/Catalyst Model | Adsorption Energy (eV) | Source |
|---|---|---|---|
| H* | Ru₁/D-NiFe LDH | Near-optimal (low │ΔGH*│) | nih.gov |
| OH* | RuNidef/C | Weaker than on pristine Ru(002) | researchgate.net |
| N₂ | Ruthenium nanocluster | Varies by site (e.g., hollow, bridge) | rsc.org |
| CHₓ | M/Ni(111) (M=Ru) | Dominated by ensemble and ligand effects | researchgate.net |
In the steam reforming of methane, the synergy between Ni and Ru has been shown to lower the activation energy for the initial C-H bond cleavage, a critical step in the process. acs.orgnih.gov For the conversion of xylose to xylitol, DFT calculations identified the ring-opening of cyclic xylose as the RDS on both Ni(111) and Ru(0001) surfaces, with Ru(0001) exhibiting a lower energy barrier, indicating higher activity. rsc.org In CO₂ hydrogenation, doping a copper surface with ruthenium was found to enhance the production of COOH with a lower energy barrier compared to pure copper or copper doped with Ni or Co. nih.gov Similarly, for the oxygen evolution reaction (OER), DFT calculations on Ru-based catalysts can identify the RDS and its associated energy barrier, or overpotential. For atomically dispersed ruthenium catalysts, the RDS was found to shift to a step with a much lower energy barrier (0.86 eV) compared to ruthenium oxide (2.10 eV), explaining the enhanced kinetics. csic.es
The enhanced performance of Ni-Ru bimetallic catalysts is often attributed to synergistic effects, which arise from modifications to the electronic structure of the constituent metals. DFT allows for a detailed analysis of these effects through tools like the Density of States (DOS), which describes the distribution of electronic states, and Bader charge analysis, which quantifies charge transfer between atoms.
Studies have shown that when Ni and Ru are alloyed, charge transfer occurs between the two elements. acs.org For instance, in AgₙNiₙ clusters, the electronic properties were found to be size-dependent. acs.org In a Ru-Ni diatomic catalyst, computational studies revealed a synergistic interaction that promotes H₂ dissociation and strengthens OH adsorption, enhancing the hydrogen oxidation reaction (HOR). bohrium.com This synergy arises from the modification of the d-band center of the nickel atoms due to the presence of ruthenium, which alters the adsorption properties of the surface. researchgate.net The combination of Ni and Ru can optimize the binding energies of reaction intermediates, preventing the surface from being poisoned by strongly adsorbed species while still being active enough to break chemical bonds. acs.orgnih.gov This electronic modulation is a key reason why bimetallic Ni-Ru catalysts often outperform their monometallic counterparts. mdpi.commdpi.com
The stability of a catalyst is paramount for its practical application. Ruthenium oxides (RuOₓ) are a critical component in many catalytic systems, but their stability, particularly under electrochemical conditions, can be a limiting factor. DFT calculations are employed to understand the thermochemical and electrochemical stability of these oxides.
By calculating the formation energies of various ruthenium oxides (e.g., RuO, RuO₂, RuO₄), researchers can predict their relative stability. rsc.org Computational studies have shown that standard DFT functionals can sometimes be inaccurate for the thermochemistry of RuOₓ, but systematic correction schemes can improve the accuracy of these predictions. rsc.orgrsc.org These corrected calculations can be used to construct Pourbaix diagrams, which are electrochemical phase diagrams showing the stable phases of a material as a function of potential and pH. rsc.org Such diagrams are crucial for predicting the corrosion resistance and operational stability of ruthenium-based catalysts in electrochemical reactions like the oxygen evolution reaction (OER). rsc.orgrsc.org Studies have also investigated the stability of mixed-metal oxides, such as Ru-Ce-O systems, where DFT combined with thermodynamic calculations can predict phase diagrams and the solubility limits of the constituent oxides. researchgate.net
Studies on Electronic Structure, Charge Transfer, and Synergistic Effects in Bimetallic Systems
Kinetic Modeling of Heterogeneous Catalytic Processes
Kinetic Monte Carlo (KMC) simulations and mean-field microkinetic models are two prominent approaches. aip.org For ammonia (B1221849) decomposition, a key reaction for hydrogen production, kinetic models have been developed for both Ni and Ru catalysts. jst.go.jp These models revealed that the rate-limiting step is different for the two metals: N₂ desorption on Ru, and NH₃ dehydrogenation on Ni. jst.go.jp Such models are essential for reactor design and process optimization. mdpi.com They can simulate catalyst behavior under various operating conditions, helping to bridge the gap between fundamental surface science and industrial catalytic applications. elsevier.com
Computational Prediction of Material Properties (e.g., Lattice Misfit)
Beyond catalysis, computational methods are vital for predicting the bulk properties of Ni-Ru alloys, particularly for high-temperature structural applications like gas turbine blades made from nickel-based superalloys. In these materials, the precipitation of a γ' phase within a γ matrix provides strength. The lattice misfit, which is the difference in the lattice parameters between the γ and γ' phases, is a critical parameter that influences the microstructure and mechanical properties. doaj.orgpsu.edu
Computational approaches, combining first-principles DFT calculations with thermodynamic modeling (like the CALPHAD method), are used to predict the lattice misfit. researchgate.netmatec-conferences.org DFT is used to calculate the lattice parameters of the individual phases at 0 K, which then serve as input for thermodynamic models to predict the misfit at high temperatures. psu.edu Studies have shown that adding ruthenium to Ni-based superalloys affects the partitioning of other elements between the γ and γ' phases, thereby influencing the lattice parameters and the resulting misfit. doaj.orgscispace.com These computational tools allow for the in silico design of new alloys with controlled microstructural parameters and improved high-temperature performance. researchgate.netmatec-conferences.org First-principles calculations have also been used to predict a range of mechanical properties for B2-phase X-Ru alloys (where X can be Ni), including bulk modulus, shear modulus, and hardness. rsc.org
Interactive Table: Computationally Predicted Properties of Ni-Ru Alloys
| Property | Alloy System | Predicted Value/Trend | Method | Source |
|---|---|---|---|---|
| Lattice Misfit | Ni-Al-Ru Superalloy | Ru addition leads to a more negative misfit | DFT + Thermodynamic Modeling | doaj.org |
| Bulk Modulus | B2 Ni-Ru | 266.98 GPa | DFT (GGA+U) | rsc.org |
| Shear Modulus | B2 Ni-Ru | 5.24 GPa | DFT (GGA+U) | rsc.org |
| Phase Stability | Ni-Al-Re-Ru | γ' volume fraction predicted | Thermodynamic Calculations (Thermo-Calc) | researchgate.netmatec-conferences.org |
Theoretical Studies on Crystal Phase Engineering and Control
Theoretical and computational investigations are fundamental to understanding and manipulating the crystal structure of nickel-ruthenium compounds. The primary challenge in forming a homogenous Ni-Ru alloy stems from the different crystal structures of the constituent elements under ambient conditions; Nickel (Ni) adopts a face-centered cubic (fcc) structure, whereas Ruthenium (Ru) is stable in a hexagonal close-packed (hcp) phase. acs.orgrsc.org This structural disparity promotes phase separation, a tendency that has been corroborated by extensive first-principles calculations. byu.edu Computational modeling, therefore, serves as a critical tool for devising strategies to engineer specific crystal phases and control the thermodynamic landscape of the Ni-Ru system.
High-throughput screening based on ab initio calculations has been employed to systematically explore the phase stability across numerous ruthenium binary systems. byu.edu In these studies, the formation enthalpies of a multitude of crystal structures are calculated to construct low-temperature phase diagrams, often referred to as the minimum-free-energy convex hull. byu.edu A significant finding from this comprehensive screening is that the Ni-Ru system is one of a small number of Ru-transition metal alloys predicted to be phase-separating, a characteristic it shares with systems like Fe-Ru and Co-Ru. byu.edu
Despite the thermodynamic tendency for immiscibility, theoretical models have guided the successful synthesis of single-phase Ni-Ru solid solutions. acs.org An energy-control model for the synthesis of nanoparticles has shown that it is possible to produce single-phase NiₓRu₁₋ₓ alloys with an fcc structure across the entire composition range. acs.org This method overcomes the natural hcp preference of ruthenium by controlling the energy of the atoms during the reduction process. acs.org Density Functional Theory (DFT) calculations have been used to confirm the favorable thermodynamics of these engineered fcc structures, such as for Ni₀.₈Ru₀.₂, for which the lattice constant was estimated via Rietveld refinement. acs.org
Furthermore, computational studies have explored the properties of hypothetical or metastable Ni-Ru phases. First-principles DFT calculations have been used to investigate the properties of various X-Ru alloys (where X is a transition metal) in the B2 crystallographic phase. rsc.org For a theoretical Ni-Ru B2 structure, key mechanical properties such as the bulk modulus have been computed, providing valuable data on the potential characteristics of this phase if it could be experimentally stabilized. rsc.org
In the context of more complex systems like Ni-based superalloys, DFT calculations have shed light on the partitioning behavior of ruthenium. These studies indicate that Ru preferentially partitions to the γ (fcc) matrix phase and tends to occupy the aluminum sublattice sites within the γ' (L1₂) precipitates. aip.org This control over elemental distribution at the atomic level is a key aspect of phase engineering. Computational tools are routinely used to design complex alloys by varying Ru content to achieve specific microstructural parameters, such as phase fractions and lattice misfit, which are critical for high-temperature performance. matec-conferences.orgmatec-conferences.orgresearchgate.net
The data from these theoretical investigations provide a quantitative basis for understanding and engineering Ni-Ru phases.
Table 1: Calculated Structural and Mechanical Properties of Nickel-Ruthenium Phases
This interactive table summarizes key properties of various Ni-Ru phases determined through computational methods.
| Compound/Alloy | Crystal Structure | Calculated Lattice Constant (Å) | Calculated Property | Reference |
| Nickel (Ni) | fcc | 3.524 | - | acs.org |
| Ruthenium (Ru) | hcp | - | Bulk phase | acs.orgrsc.org |
| Ruthenium (Ru) | fcc | 3.823 | Nanoparticle/Theoretical | acs.org |
| Ni₀.₈Ru₀.₂ | fcc | 3.572 | Solid Solution | acs.org |
| Ni₃Al | L1₂ | 3.48 | γ' phase in superalloys | aip.org |
| Ni-Ru | B2 | - | Bulk Modulus: 266.98 GPa | rsc.org |
Table 2: Theoretically Determined Partitioning Behavior of Ruthenium in Ni-Based Systems
This table details the predicted behavior of Ruthenium within the distinct phases of nickel-based superalloys, as determined by first-principles calculations.
| Element | Preferred Phase | Substitutional Site in γ' (L1₂) | Partitioning Ratio (γ'/γ) | Reference |
| Ruthenium (Ru) | γ (fcc) matrix | Al sublattice | 0.37 ± 0.07 | aip.org |
Future Research Directions and Unaddressed Challenges for Nickel Ruthenium Systems
Rational Design Principles for Enhanced Catalytic Activity and Stability
A primary challenge in the development of nickel-ruthenium catalysts is achieving both high activity and long-term stability under demanding reaction conditions. Future research will need to focus on rational design principles that move beyond trial-and-error methods. Key strategies include optimizing metal-support interactions, controlling bimetallic architecture, and leveraging single-atom catalysis.
One of the most effective strategies for improving catalyst performance is the careful selection and engineering of the support material. rsc.org Supports with high surface areas can promote the uniform dispersion of Ni-Ru particles, while materials with redox properties, such as ceria (CeO₂), can enhance the activation of reactants. rsc.org The interaction between the metal and the support can prevent the sintering and aggregation of nanoparticles at high temperatures, a common cause of deactivation. rsc.orgmdpi.comlu.se For instance, the addition of ruthenium to nickel catalysts supported on materials like alumina (B75360) (Al₂O₃) and magnesia-alumina spinel (MgAl₂O₄) has been shown to enhance nickel's reducibility and dispersion, thereby improving catalytic activity and stability. mdpi.comresearchgate.net
The precise arrangement of nickel and ruthenium atoms within a bimetallic structure is crucial. Compared to their single-metal counterparts, bimetallic Ni-Ru catalysts often exhibit superior performance due to synergistic effects that can lower energy barriers for chemical reactions. mdpi.com These effects arise from modified electronic properties and the creation of unique active sites at the interface between the two metals. mdpi.comresearchgate.net Future work should explore core-shell, alloyed, and other hetero-structures to fine-tune these interactions for specific reactions. mdpi.com Understanding the degradation mechanisms, such as the dissolution of less stable metals, can inform the design of robust structures like core-shell nanoparticles where a more stable metal protects a more active but less stable core. mdpi.com
The concept of single-atom catalysts (SACs), where individual metal atoms are dispersed on a support, represents a frontier in maximizing atomic efficiency and creating uniform active sites. rsc.org This approach is particularly valuable for expensive noble metals like ruthenium. rsc.org Developing SACs can significantly reduce the required amount of ruthenium while potentially enhancing activity and selectivity. rsc.org Research is needed to develop stable anchoring sites on various supports to prevent the agglomeration of single atoms during catalysis. rsc.orgacs.org
Development of Advanced In-situ Characterization Techniques for Reaction Mechanisms
A significant hurdle in catalyst development is the "pressure and materials gap" between idealized surface science studies and real-world catalytic conditions. Understanding how a Ni-Ru catalyst functions and evolves during a reaction requires advanced characterization techniques that can probe the catalyst's structure and the chemical intermediates present under operating conditions.
In-situ and operando spectroscopy and microscopy are powerful tools for gaining these insights. acs.org Techniques such as Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), Raman spectroscopy, and X-ray Absorption Spectroscopy (XAS) can provide valuable information on reaction mechanisms and the dynamic nature of the catalyst's active sites. mdpi.comacs.org For example, in-situ DRIFTS has been used to study the mechanisms of CO₂ methanation over ruthenium catalysts. mdpi.com However, a single technique often provides only a partial picture. acs.org
Future progress will depend on the development and combination of multiple in-situ techniques to create a more complete understanding. acs.orgrsc.org Correlating vibrational spectroscopy, which probes adsorbed species, with X-ray techniques that reveal the catalyst's atomic and electronic structure, can offer a comprehensive view of structure-performance relationships. acs.orgacs.org A key challenge is designing reactor cells compatible with these advanced techniques that can still replicate industrial process conditions. acs.org These methods are essential for identifying reaction intermediates, understanding deactivation pathways, and ultimately validating the predictions of computational models. acs.org
Integration of Advanced Computational Modeling for Predictive Material Discovery
Computational modeling is becoming an indispensable tool for accelerating the discovery and design of new materials, moving beyond the traditional, time-consuming experimental approach. researchgate.net For complex bimetallic systems like nickel-ruthenium, computational methods can screen vast numbers of potential compositions and structures to identify promising candidates for synthesis.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of materials and predict their catalytic properties. rsc.orgacs.org DFT calculations can help elucidate reaction mechanisms, identify rate-limiting steps, and understand the role of promoters and supports at an atomic level. rsc.org For example, DFT has been used to show how surface oxygen atoms on a Ru₂Ni surface can significantly influence its catalytic activity. chinesechemsoc.org However, a major challenge for DFT is the computational cost and the accuracy of its approximations for complex, real-world systems. acs.org
Exploration of Novel Nickel-Ruthenium Architectures and Morphologies
The morphology and architecture of a catalyst at the nanoscale can have a profound impact on its performance. acs.org Research into novel Ni-Ru structures beyond simple nanoparticles is a promising avenue for enhancing catalytic activity, selectivity, and stability.
Efforts are underway to synthesize Ni-Ru materials with controlled and complex morphologies, such as multilayer nanosheets, nanodendrites, and dual-phase nanostructures. chinesechemsoc.orgacs.orgresearchgate.net These architectures can provide a higher density of active sites, improve mass transport of reactants and products, and create unique electronic properties due to quantum confinement or interfacial effects. For example, hexagonal nickel-ruthenium nanodendrites have been shown to provide a high electroactive surface area. researchgate.net Similarly, surface engineering of Ru₂Ni multilayer nanosheets has led to a significant enhancement in catalytic activity for the hydrogen oxidation reaction. chinesechemsoc.org
The synthesis method plays a critical role in determining the final structure. The presence of certain additives during synthesis can lead to the formation of oxide-based structures instead of metallic alloys, drastically changing the catalyst's properties. acs.org The formation of bimetallic catalysts where the metals are not alloyed but exist in distinct phases (e.g., RuO₂ on Ni(OH)₂) has also shown high activity in certain reactions. mdpi.com A key challenge is to develop synthesis protocols that reliably and reproducibly produce these complex architectures on a large scale. Future research should focus on understanding the growth mechanisms of these novel structures to gain precise control over their morphology and, consequently, their catalytic function.
Scalable Synthesis and Industrial Implementation Strategies for Nickel-Ruthenium Materials
For any promising Ni-Ru catalyst to have a real-world impact, it must be manufacturable in large quantities at a reasonable cost, and it must be integrated effectively into industrial processes. A significant gap often exists between laboratory-scale synthesis and industrial production. nih.govacs.org
Many common laboratory synthesis methods, such as certain solvothermal techniques, are difficult to scale up. acs.org Therefore, a major research direction is the development of scalable synthesis routes. Methods like impregnation, precipitation, and deposition are more amenable to large-scale production. mdpi.comresearchgate.net For instance, a general and scalable electrochemical approach has been reported to transform bulk metals directly into highly active single-atom catalysts, which could be a game-changer for industrial applications. pnas.org However, achieving the same level of control over particle size, composition, and morphology at the kilogram or ton scale as in the laboratory remains a significant challenge. nih.gov
Beyond synthesis, the high cost and limited availability of ruthenium are major barriers to its widespread industrial use. researchgate.net While strategies like single-atom catalysis aim to minimize ruthenium content, further efforts are needed to either improve catalyst longevity to reduce replacement frequency or to develop efficient recycling processes for spent catalysts. The long-term stability of these catalysts under industrial conditions (e.g., high temperatures, pressures, and presence of impurities) must be rigorously evaluated. lu.se Bridging the gap between academic research and industrial application will require closer collaboration between universities, research institutes, and industry to ensure that newly developed catalysts are not only highly active but also practical, robust, and economically viable. unesco.orgnnss.gov
Q & A
Q. What structural characterization techniques are critical for analyzing Nickel-Ruthenium (Ni-Ru) catalysts, and how do they address synthesis reproducibility?
- Methodological Answer : X-ray diffraction (XRD) identifies crystallographic phases and alloy formation, while transmission electron microscopy (TEM) resolves particle size and distribution. X-ray photoelectron spectroscopy (XPS) determines surface oxidation states, critical for understanding catalytic active sites. For reproducibility, ensure standardized synthesis protocols (e.g., wet impregnation) and cross-validate results with multiple techniques .
Q. How can researchers synthesize supported Ni-Ru catalysts with controlled metal loadings?
- Methodological Answer : Use incipient wetness impregnation to deposit metal precursors (e.g., Ni(NO₃)₂ and RuCl₃) onto supports (SiO₂, Al₂O₃). Post-synthesis calcination and reduction steps (e.g., H₂ flow at 400°C) activate the catalyst. Monitor metal dispersion via H₂ chemisorption or CO pulse adsorption .
Q. What factors influence the choice of support material (e.g., SiO₂ vs. MgAl₂O₄) for Ni-Ru catalysts in dry reforming of methane?
- Methodological Answer : Support acidity (Al₂O₄) enhances metal-support interactions but may promote coking, while inert supports (SiO₂) improve stability. Use temperature-programmed reduction (TPR) to assess reducibility and Brunauer-Emmett-Teller (BET) analysis for surface area optimization .
Advanced Research Questions
Q. How can machine learning (ML) models optimize Ni/Ru ratios in bimetallic catalysts for lignin hydrogenolysis?
- Methodological Answer : Train ML algorithms (e.g., random forest) on datasets linking metal ratios to solid yields and product selectivity. Validate predictions with high-throughput experimentation and sensitivity analysis to identify dominant variables (e.g., temperature, pressure) .
Q. How to resolve discrepancies in reported catalytic activity of Ni-Ru systems for CO₂ methanation?
- Methodological Answer : Compare synthesis conditions (e.g., reduction time, precursor salts) and reaction environments (e.g., H₂O partial pressure). Use in-situ diffuse reflectance infrared Fourier-transform spectroscopy (DRIFTS) to probe intermediate species and identify rate-limiting steps .
Q. What experimental strategies mitigate deactivation of Ni-Ru catalysts under hydrothermal conditions?
- Methodological Answer : Introduce promoters (e.g., CeO₂) to stabilize active sites via oxygen mobility. Employ accelerated aging tests with cyclic temperature ramping and post-reaction characterization (e.g., TEM for sintering, thermogravimetric analysis for coke deposition) .
Data Analysis & Contradiction Resolution
Q. How to reconcile conflicting XRD and TEM data on Ni-Ru alloy formation?
- Methodological Answer : XRD may miss amorphous phases or small crystallites (<3 nm), which TEM can detect. Combine with extended X-ray absorption fine structure (EXAFS) to quantify local atomic coordination and confirm alloy homogeneity .
Q. Why do kinetic studies of Ni-Ru systems show divergent activation energies for H₂ oxidation?
- Methodological Answer : Differences in surface pretreatment (e.g., oxidative vs. reductive) alter metal oxidation states. Use XPS pre- and post-reaction to correlate surface chemistry with kinetic parameters .
Future Research Directions
Q. What in-situ characterization tools can elucidate mechanistic pathways in Ni-Ru-catalyzed ammonia decomposition?
Q. How to design Ni-Ru catalysts for selective C–O bond cleavage in biomass upgrading?
- Methodological Answer : Integrate kinetic isotope effects (KIE) and isotopic labeling to probe bond-breaking sequences. Screen solvents (e.g., water vs. tetrahydrofuran) to modulate adsorption energetics and selectivity .
Tables for Key Experimental Parameters
| Parameter | Ni-Ru Catalyst Example | Methodological Consideration |
|---|---|---|
| Metal Loading | 5 wt% Ni, 1 wt% Ru on Al₂O₃ | Precursor solubility affects dispersion |
| Reduction Temperature | 400°C in H₂ flow | Avoid over-reduction to metallic Ru |
| Support Acidity | SiO₂ (neutral) vs. ZrO₂ (acidic) | Impacts coke resistance and activity |
| Reaction Conditions | 600°C, 1 atm for dry reforming | Balance thermodynamic and kinetic controls |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
